Product packaging for Ammonium sulfide(Cat. No.:CAS No. 12135-76-1)

Ammonium sulfide

Cat. No.: B085412
CAS No.: 12135-76-1
M. Wt: 68.15 g/mol
InChI Key: UYJXRRSPUVSSMN-UHFFFAOYSA-P
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Description

Significance as a Versatile Reagent in Chemical Synthesis and Materials Science Research

Ammonium (B1175870) sulfide's utility as a versatile reagent stems from its function as a source of sulfide (B99878) ions and its properties as a reducing agent. atamankimya.comvedantu.com In chemical synthesis, it is employed in the production of other sulfide compounds and in specific organic synthesis methodologies, such as the transformation of amides into thioamides. atamankimya.comontosight.ai

In the realm of materials science, ammonium sulfide has proven to be a critical agent for surface treatment and nanomaterial synthesis. A significant application is the surface passivation of semiconductors, a process that improves the electronic properties of materials. Research has shown that treating materials like cuprous oxide (Cu₂O) and gallium antimonide (GaSb) with this compound can passivate surface defects, reduce resistivity, and enhance photoresponse. researchgate.netresearchgate.net For instance, this compound treatment on electrodeposited p-type Cu₂O thin films improved the peak output current by approximately 400% by passivating defects with sulfur. researchgate.net Similarly, it is used to modify the surface of Cu(In,Ga)Se₂ (CIGS) thin-film solar cell absorbers, where it can selectively etch secondary phases and improve the minority carrier lifetime near the surface. researchgate.net

The following table summarizes key research applications of this compound in these fields:

Application AreaSpecific UseDetailed Research Finding
Chemical Synthesis Reagent for producing other sulfidesServes as a key reagent in various chemical syntheses for the production of other sulfide compounds. ontosight.ai
Reducing agent in organic synthesisUtilized for its reducing properties in specific organic synthesis methodologies. atamankimya.comvedantu.com
Materials Science Surface passivation of semiconductorsTreatment of p-type cuprous oxide (Cu₂O) thin films with this compound passivates surface defects, leading to a 400% improvement in peak output current. researchgate.net
Surface treatment of solar cell absorbersUsed for the chemical treatment of Cu(In,Ga)Se₂ (CIGS) surfaces to selectively etch unwanted phases and improve electronic properties. researchgate.net
Passivation of GaSb surfacesRemoves native oxides from Gallium Antimonide (GaSb) surfaces and forms a passivating layer of various sulfides, with the resulting surface chemistry depending on the solvent used. researchgate.net
Nanomaterial SynthesisServes as a sulfur source for the synthesis of nanocrystals under mild conditions.
Patina ApplicationUsed to apply a patina, or a thin layer of oxidation, to bronze and other metals. atamankimya.comvedantu.com

Overview of Foundational Research Trajectories for this compound

The foundational research on this compound has established its fundamental chemical properties and preparation methods, which underpin its modern applications. The compound is typically prepared through the reaction of hydrogen sulfide with an excess of ammonia (B1221849). ontosight.aiprocurementresource.com This process first forms ammonium hydrosulfide (B80085) (NH₄HS), which then reacts with additional ammonia to yield this compound. procurementresource.com

Early research and industrial applications in fields such as textile manufacturing, photographic development, and trace metal analysis highlighted its utility and paved the way for more advanced studies. atamankimya.commpbio.com In textiles, it was used in dyeing and printing processes, while in photography, it served as a developer. ontosight.aiprocurementresource.com These large-scale applications were based on its properties as a reducing agent and a source of sulfide. atamankimya.comvedantu.com

This foundational knowledge has evolved into more sophisticated research trajectories. For example, its role as a simple analytical reagent for detecting metals has been extended to its use in the precise surface modification of advanced semiconductor materials. atamankimya.comresearchgate.netresearchgate.net The understanding of its decomposition at ambient temperatures to release ammonia and hydrogen sulfide gases is crucial for its handling and for its application as a controlled source of sulfur in chemical reactions. atamankimya.comvedantu.com

The basic properties of this compound are summarized in the table below:

PropertyValue/Description
Chemical Formula (NH₄)₂S vedantu.com
Molar Mass 68.154 g/mol vedantu.com
Appearance Colorless to yellow liquid (in aqueous solution) cymitquimica.com
Decomposition Decomposes above -18 °C atamankimya.com
Solubility Soluble in water, alcohol, and liquid ammonia vedantu.com
Preparation Reaction of hydrogen sulfide with excess ammonia ontosight.aiprocurementresource.com

This evolution from a bulk industrial chemical to a specialized reagent in high-technology research demonstrates the enduring relevance of understanding the fundamental chemistry of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H6N2S+2 B085412 Ammonium sulfide CAS No. 12135-76-1

Properties

IUPAC Name

diazanium;sulfide
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InChI

InChI=1S/2H3N.S/h2*1H3;/q;;-2/p+2
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InChI Key

UYJXRRSPUVSSMN-UHFFFAOYSA-P
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Canonical SMILES

[NH4+].[NH4+].[S-2]
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Molecular Formula

[NH4]2S, H8N2S
Record name Ammonium sulfide
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DSSTOX Substance ID

DTXSID60893218
Record name Ammonium sulfide ((NH4)2S)
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Molecular Weight

68.15 g/mol
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Physical Description

Ammonium sulfide aqueous solution is a colorless to yellow liquid, with an odor of rotten eggs or ammonia. Can slowly react with water to generate flammable and toxic hydrogen sulfide gas. This reaction is much faster with acid. It may be irritating to skin, eyes and mucous membranes and may cause illness from skin absorption. It may burn and/or emit toxic fumes if heated to high temperatures., Liquid, Colorless to yellow solid below -18 deg C; Decomposes above this temperature; [HSDB] Available as colorless to yellow solution with an odor of rotten eggs; [CAMEO] 40-44% aqueous solution is yellow liquid with a stench; [Alfa Aesar MSDS]
Record name AMMONIUM SULFIDE, SOLUTION
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Boiling Point

104 °F at 760 mmHg (USCG, 1999), 40 °C /Ammonium sulfide solution/
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Flash Point

72 °F (USCG, 1999), 72 °C (Closed cup)
Record name AMMONIUM SULFIDE, SOLUTION
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Solubility

Soluble in water, Soluble in ethanol, alkalies
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Density

0.99 to 1.01 at 68 °F (USCG, 1999), 1 g/mL at 25 °C /Ammonium sulfide solution/
Record name AMMONIUM SULFIDE, SOLUTION
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Color/Form

Yellow-orange crystals., Compound is found as colorless to yellow crystals below -18 °C or as yellow-orange crystals

CAS No.

12135-76-1
Record name AMMONIUM SULFIDE, SOLUTION
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Record name Ammonium sulfide ((NH4)2S)
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Melting Point

Approximately 0 °C; decomposes
Record name DIAMMONIUM SULFIDE
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Synthesis Methodologies and Solution Stabilization in Laboratory Contexts

Preparation of Aqueous Ammonium (B1175870) Sulfide (B99878) Solutions

The creation of aqueous solutions of ammonium sulfide is a common practice in laboratory environments, primarily achieved by the reaction of its constituent gases or by the addition of elemental sulfur to create polysulfides.

Saturation of Ammonium Hydroxide (B78521) with Hydrogen Sulfide Gas

H₂S + 2NH₃ → (NH₄)₂S testbook.com

For laboratory-scale preparations, specific concentrations are often targeted. For instance, a 3 M solution can be prepared by treating concentrated ammonium hydroxide with hydrogen sulfide until saturation, followed by the addition of more ammonium hydroxide and dilution. chemistry4students.com Similarly, a 6 N solution involves saturating 6N ammonium hydroxide with washed hydrogen sulfide gas, a process that requires maintaining the solution at a low temperature, for example, by surrounding the reaction vessel with ice. chemistry4students.com

Formation of Ammonium Polysulfide through Excess Sulfur

Ammonium polysulfides, with the general formula (NH₄)₂Sₓ, are formed by dissolving elemental sulfur in an this compound solution. uspbpep.comchemicalforums.com This process is often initiated by warming the this compound solution with powdered sulfur. chemistry4students.comchemicalforums.com The resulting solution is typically yellow to orange in color. chemistry4students.com The value of 'x' in the polysulfide formula can vary, with ammonium pentasulfide ((NH₄)₂S₅) being a common example. The formation of polysulfides is a method used to create solutions with higher sulfur content and different reactive properties compared to simple this compound. For instance, a yellow this compound solution containing ammonium polysulfide can be prepared by treating concentrated ammonium hydroxide with hydrogen sulfide, adding more ammonium hydroxide, and then dissolving powdered sulfur in the mixture. chemistry4students.com

Stabilization Techniques for Aqueous this compound Solutions in Research Environments

Aqueous this compound solutions are inherently unstable and prone to decomposition. technopharmchem.com Therefore, specific techniques are employed in research settings to enhance their shelf-life and maintain their chemical integrity.

pH Adjustment for Decomposition Suppression

The stability of this compound solutions is significantly influenced by pH. The decomposition of this compound into ammonia (B1221849) and hydrogen sulfide can be suppressed by adjusting the pH of the solution. Maintaining a pH of approximately 9.5 is recommended to minimize this decomposition. technopharmchem.comnj.govmoleko.com This is typically achieved through the use of ammonium hydroxide.

Inert Atmosphere Storage to Minimize Oxidative Degradation

Oxidative degradation is another major pathway for the decomposition of this compound solutions. To mitigate this, storage under an inert atmosphere is a critical stabilization technique. sigmaaldrich.com Storing the solution in amber glass bottles under a nitrogen atmosphere helps to minimize exposure to oxygen and light, thereby reducing oxidative processes. sigmaaldrich.com It is also recommended to store the solution in tightly sealed, corrosion-resistant containers in a cool, dry, and well-ventilated area, away from heat and sources of ignition. atamankimya.comharpercollege.eduwestliberty.edu For long-term stability, especially for the solid form, storage at temperatures below -18°C is effective. atamankimya.comsciencemadness.org

Industrial Production Methodologies for this compound

On an industrial scale, the production of this compound generally mirrors the laboratory synthesis but is carried out in a more controlled and efficient manner. The primary method involves bubbling hydrogen sulfide gas through a concentrated ammonium hydroxide solution. procurementresource.com This process is conducted in a controlled environment to ensure safety and maximize yield.

The industrial process can be a single-stage or two-stage process. In a two-stage process, an excess of hydrogen sulfide is first reacted with ammonium hydroxide to form ammonium hydrosulfide (B80085) as an intermediate. procurementresource.comprocurementresource.com This intermediate is then treated with an equivalent amount of ammonia to produce this compound. procurementresource.comprocurementresource.com Alternatively, a single-stage process can be employed where hydrogen sulfide is absorbed by an aqueous solution of ammonia at a specific molar ratio of H₂S:NH₃, typically between 1:2.2 and 1:2.35, to directly produce this compound. google.com

Advanced Chemical Reactivity and Mechanistic Investigations of Ammonium Sulfide

Decomposition Pathways and Gaseous Product Release Mechanisms

Ammonium (B1175870) sulfide (B99878) readily decomposes under various conditions, releasing gaseous products. The mechanisms of this decomposition are primarily driven by thermal energy or hydrolysis.

Solid ammonium sulfide is unstable and decomposes at approximately -18°C into ammonia (B1221849) and ammonium hydrosulfide (B80085). nih.gov Upon heating, it undergoes further decomposition. The primary thermal decomposition pathway for this compound involves its breakdown into ammonia (NH₃) and hydrogen sulfide (H₂S) gases. smolecule.com

Studies on related compounds, such as ammonium tungsten oxide sulfide ((NH₄)₂WO₂S₂), show decomposition occurring in stages. For instance, (NH₄)₂WO₂S₂ decomposes between 160°C and 450°C in a hydrogen atmosphere, first converting to an intermediate and then to tungsten disulfide (WS₂). researchgate.net Similarly, the decomposition of ammonium polysulfides can be initiated at temperatures around 115°C, yielding ammonia, hydrogen sulfide, and elemental sulfur. The activation energy for the decomposition of ammonium pentasulfide is approximately 85 kJ/mol.

Table 1: Gaseous Products of Thermal Decomposition

Initial Compound Decomposition Temperature Primary Gaseous Products Other Products
This compound ((NH₄)₂S) > -18°C Ammonia (NH₃), Hydrogen Sulfide (H₂S) Ammonium Hydrosulfide (NH₄HS) nih.gov
Ammonium Pentasulfide ((NH₄)₂S₅) ~115°C Ammonia (NH₃), Hydrogen Sulfide (H₂S) Elemental Sulfur (S)

This table summarizes the primary gaseous products released during the thermal decomposition of this compound and related compounds based on available research findings.

This compound is susceptible to hydrolysis, readily decomposing in the presence of moisture. smolecule.com This reaction generates hydrogen sulfide gas, which is responsible for the compound's characteristic rotten egg odor. nih.gov The process is slow in neutral water but is accelerated by acids. nih.gov In aqueous solutions, this compound exists in equilibrium with ammonium and sulfide ions, as well as dissolved ammonia and hydrogen sulfide, which can be released from the solution. ahmadullins.com The hydrolysis reaction can be influenced by several factors, including pH and temperature. escholarship.org The reaction with water can be represented as:

(NH₄)₂S(aq) + 2H₂O(l) ⇌ 2NH₄OH(aq) + H₂S(g)

This equilibrium highlights the release of hydrogen sulfide gas upon dissolution in water. The presence of hydroxide (B78521) ions can further influence the decomposition pathways. core.ac.uk

Reactions with Inorganic Acids and Associated Gas Evolution

This compound reacts vigorously with inorganic acids in a double displacement reaction. brainly.com This reaction results in the formation of an ammonium salt and the evolution of hydrogen sulfide gas. smolecule.com For example, the reaction with aqueous hydrochloric acid (HCl) proceeds as follows:

(NH₄)₂S(aq) + 2HCl(aq) → 2NH₄Cl(aq) + H₂S(g) brainly.com

The immediate formation of bubbles is a key indicator of the production of hydrogen sulfide gas. brainly.com This type of reaction is a common method for generating H₂S in laboratory settings and illustrates a fundamental acid-base interaction leading to gas evolution. smolecule.combrainly.com

Oxidative Reactions and Formation of Sulfur-Containing Compounds

This compound can be oxidized to form a variety of sulfur-containing compounds, including ammonium sulfate (B86663), ammonium thiosulfate (B1220275), and ammonium sulfamate (B1201201). smolecule.com The specific product formed depends on the reaction conditions, such as the oxidizing agent, temperature, pressure, and presence of catalysts.

(NH₄)₂S + 2O₂ → (NH₄)₂SO₄

Ammonium thiosulfate ((NH₄)₂S₂O₃) is often formed as an intermediate or a primary product under different conditions. atamankimya.comoup.com For instance, reacting ammonium bisulfite with ammonia and sulfur in a strong aqueous ammonia solution can produce ammonium thiosulfate, which precipitates from the solution. google.com The oxidation of this compound can first lead to ammonium sulfite (B76179), which is then further oxidized to ammonium thiosulfate and subsequently to ammonium sulfate. atamankimya.comoup.com Industrial processes have been developed to control the selective production of either ammonium thiosulfate or ammonium sulfate by adjusting reaction parameters. google.comgoogle.com

The formation of ammonium sulfamate (NH₄SO₃NH₂) from this compound is a more complex oxidative process. Research indicates that ammonium sulfite acts as an intermediate which, under specific conditions, can be oxidized to ammonium sulfamate. atamankimya.com One study identified suitable conditions for producing ammonium sulfamate from this compound, which included an initial this compound concentration of 2.0 mol/L, a temperature of 100°C, a high ammonia concentration (12 mol/L), an oxygen pressure of 50 kg/cm ², and the presence of a cupric ion catalyst (0.1 mol/L). atamankimya.com Under these conditions, this compound is partially oxidized to ammonium sulfamate, alongside the formation of ammonium sulfate. atamankimya.com This suggests a different oxidation pathway compared to the formation of ammonium thiosulfate, as polythionates were not observed as intermediates. atamankimya.com

Table 2: Products of this compound Oxidation

Product Key Reactants/Conditions Catalyst
Ammonium Sulfate Oxygen (air), elevated temperature and pressure google.com None specified
Ammonium Thiosulfate Ammonium bisulfite, ammonia, sulfur google.com None specified

This table outlines the key conditions and catalysts for the formation of different sulfur-containing compounds from the oxidation of this compound.

Organic Synthesis Reactions Employing this compound

This compound, with the chemical formula (NH₄)₂S, is a versatile reagent in organic synthesis. atamankimya.comvedantu.commpbio.com It serves as a source of sulfide ions and can act as a reducing agent, making it valuable in a variety of transformations. atamankimya.comgeeksforgeeks.org Its applications range from the synthesis of sulfur-containing compounds to the reduction of nitro groups. sciencemadness.org

Thiolysis Reactions for Thioamide Formation

This compound has been identified as an effective reagent for the conversion of amides to thioamides through thiolysis. nih.govresearchgate.net This reaction, which involves the replacement of the oxygen atom of a carbonyl group with a sulfur atom, is a fundamental transformation in the synthesis of sulfur-containing organic compounds. Aqueous this compound is considered an ideal and operationally simple substitute for the highly toxic and gaseous hydrogen sulfide for the thiolysis of activated amides. nih.govresearchgate.net

Research has shown that high yields of the corresponding thioamides can be achieved for a wide array of substrates using this method. nih.govresearchgate.net The procedures are often inexpensive and suitable for large-scale preparations. nih.gov Preliminary studies also suggest that aqueous this compound may be similarly effective in converting amides to thionoesters. nih.govresearchgate.net The reducing properties of this compound are key to its utility in these synthetic methodologies.

Substrate (Amide)Product (Thioamide)Yield (%)Reference
Activated AmidesCorresponding ThioamidesHigh nih.gov, researchgate.net

Reactions with Aldehydes and Ketones in Complex Product Formation

The reaction of this compound with carbonyl compounds, specifically aldehydes and ketones, leads to the formation of a complex mixture of heterocyclic products. smolecule.comacs.org These reactions are particularly relevant in food chemistry, as they can generate various flavor compounds. atamankimya.comresearchgate.net

Studies have investigated the reaction of this compound with α-hydroxyketones and α-dicarbonyls in the presence of aldehydes. acs.org For instance, reacting this compound with 3-hydroxy-2-butanone at various temperatures has been reported to form several flavor compounds. atamankimya.comsigmaaldrich.com The products identified in these complex reactions include oxazoles, thiazoles, thiazolines, and pyrazines. researchgate.net

The proposed mechanism for the formation of 3-thiazolines from an α-hydroxyketone involves the initial substitution of the hydroxyl group with a sulfhydryl group (-SH). acs.org This is followed by a nucleophilic attack by the sulfur on an imine intermediate, which is formed from the reaction between an aldehyde and ammonia (from the decomposition of this compound). acs.org

ReactantsKey Product ClassesExample Intermediates
Aldehydes, α-Hydroxyketones, this compound3-Thiazolines, Thiazoles2-(1-Hydroxyalkyl)-3-thiazolines
Aldehydes, α-Dicarbonyls, this compoundOxazoles, Oxazolines5-Hydroxy-3-oxazolines

Data compiled from references researchgate.net and acs.org.

Nucleophilic Substitution and Reduction Reactions

This compound is a potent reagent in both nucleophilic substitution and reduction reactions, primarily due to the reactivity of the sulfide ion and its ability to act as a reducing agent.

Reduction Reactions: A significant application of this compound is in the Zinin reduction, which converts nitroarenes to the corresponding aryl amines. sciencemadness.orgcnrs.frnitrkl.ac.in This reaction is of considerable practical value. nitrkl.ac.in Reagents commonly used for this transformation include sodium sulfide, sodium hydrosulfide, and aqueous or alcoholic this compound. cnrs.fr The process is commercially significant as it offers a potential route to utilize hydrogen sulfide and ammonia from industrial gas streams. cnrs.fr Kinetic studies on the reduction of nitrotoluenes and nitrochlorobenzenes using aqueous this compound have been conducted, often employing a phase transfer catalyst to enhance the reaction rate. sciencemadness.orgnitrkl.ac.in The stoichiometry of the Zinin reduction using this compound can be complex, sometimes involving the formation of ammonium polysulfides, which are themselves potent reducing agents. nitrkl.ac.in

Nucleophilic Substitution: The sulfide ion (S²⁻) derived from this compound is a strong nucleophile and can participate in substitution reactions. For example, the reaction of benzyl (B1604629) chloride with aqueous this compound can yield two main products: dibenzyl sulfide and benzyl mercaptan. nitrkl.ac.in This demonstrates the sulfide ion acting as a nucleophile to displace the chloride from the benzyl group. The primary amine products formed from the reaction of halogenoalkanes with ammonia can themselves act as nucleophiles, leading to the formation of secondary and tertiary amines, and eventually quaternary ammonium salts if an excess of the halogenoalkane is present. libretexts.orgyoutube.com The reaction must often be carried out in an ethanolic solution to prevent the formation of alcohols as byproducts. youtube.comsavemyexams.com

Phase Transfer Catalysis in Organic Synthesis with this compound

Phase transfer catalysis (PTC) is a powerful technique used to facilitate reactions between reactants located in different immiscible phases, such as an organic substrate in an organic solvent and an inorganic reagent like this compound in an aqueous solution. sciencemadness.orgcnrs.fr Quaternary ammonium salts, such as tetrabutylammonium (B224687) bromide (TBAB), are commonly used as phase transfer catalysts for these reactions. sciencemadness.orgnitrkl.ac.in

This methodology has been successfully applied to the Zinin reduction of nitrotoluenes and nitrochlorobenzenes using aqueous this compound. sciencemadness.orgnitrkl.ac.in The PTC transfers the sulfide ions from the aqueous phase to the organic phase, where they can react with the nitroarene. sciencemadness.org This technique enhances reaction rates and selectivity under mild operating conditions. sciencemadness.org Kinetic studies have shown that the reaction rate is dependent on various parameters, including the concentration of the catalyst, sulfide, and the organic substrate, as well as temperature. sciencemadness.orgnitrkl.ac.in For example, in the reduction of nitrotoluenes, the reaction rate was found to be proportional to the catalyst concentration and the square of the sulfide concentration. sciencemadness.org Similarly, the reaction of benzyl chloride with aqueous this compound under PTC conditions has been studied to maximize the selectivity of dibenzyl sulfide. nitrkl.ac.inresearchgate.net

ReactionCatalystModeKey FindingsReference
Reduction of NitrotoluenesTetrabutylammonium Bromide (TBAB)Liquid-LiquidRate proportional to [Catalyst] and [Sulfide]²; 100% selectivity for toluidines. sciencemadness.org
Reduction of p-NitrotolueneAnion Exchange ResinLiquid-Liquid-SolidApparent activation energy of 49.8 kJ/mol; significant rate enhancement. cnrs.fr
Reaction of Benzyl ChlorideTetrabutylammonium Bromide (TBAB)Liquid-LiquidProduces dibenzyl sulfide and benzyl mercaptan; selectivity depends on reaction parameters. nitrkl.ac.in

Metal Sulfide Formation and Interaction Studies

This compound is a key reagent in inorganic analysis and materials science, primarily for its ability to precipitate metal ions as metal sulfides. smolecule.commdpi.com This reactivity stems from the sulfide ions (S²⁻) it provides in solution. These ions readily react with many metal cations to form insoluble sulfides, a property that is widely exploited for metal separation, detection, and the synthesis of nanomaterials. smolecule.comresearchgate.net

Interaction of Hydrogen Sulfide with Metal Ions

In aqueous solutions, this compound acts as a source of hydrogen sulfide (H₂S) and its conjugate bases, the hydrosulfide (HS⁻) and sulfide (S²⁻) ions. atamankimya.comwikidoc.org Hydrogen sulfide and its ions react with a wide range of metal ions to form insoluble metal sulfide precipitates. wikidoc.orgwikipedia.org This reaction is a cornerstone of traditional qualitative inorganic analysis, where the characteristic colors and low solubilities of metal sulfides are used to identify and separate metal ions from a mixture. smolecule.comwikipedia.org

Heavy metal ions such as lead(II), copper(II), mercury(II), and arsenic(III) are readily precipitated from solution upon exposure to H₂S. wikipedia.org The extreme insolubility of many metal sulfides is also advantageous for environmental purposes, such as removing toxic heavy metals from industrial effluents. mdpi.com this compound is one of the common sulfide sources used for this purpose, alongside H₂S gas and sodium sulfide. mdpi.com The interaction is not limited to precipitation; H₂S can also interact with metal-binding proteins and heme iron, playing a role in biological signal transduction and metabolism. researchgate.netnih.gov

Metal IonSulfide PrecipitateColorApplication/Context
Lead (Pb²⁺)PbSBlackQualitative Analysis
Copper (Cu²⁺)CuSBlackQualitative Analysis, Ore Flotation
Cadmium (Cd²⁺)CdSYellowPigment (Cadmium Yellow), Qualitative Analysis
Silver (Ag⁺)Ag₂SBlackTarnish on silver
Mercury (Hg²⁺)HgSBlackQualitative Analysis
Zinc (Zn²⁺)ZnSWhitePrecipitation from neutral/alkaline solution
Iron (Fe²⁺)FeSBlackFormation in anoxic sediments

Data compiled from references wikipedia.org, smolecule.com, wikidoc.org, researchgate.net, and geologyscience.ru.

Sulfation Roasting in Complex Ore Processing

Sulfation roasting is a pyrometallurgical process utilized in the processing of complex minerals to convert metal compounds into water-soluble metal sulfates, facilitating their subsequent extraction through leaching. mdpi.comresearchgate.net While sulfuric acid can be used as a sulfating agent, it is highly corrosive to equipment. mdpi.comalfa-chemistry.com Ammonium sulfate offers a less corrosive alternative and has been investigated as an effective sulfating agent for various complex ores. mdpi.comalfa-chemistry.com The process typically involves heating a mixture of the ore and ammonium sulfate, which initiates a series of chemical transformations to selectively convert valuable metals into soluble sulfates while often transforming iron into insoluble oxides. mdpi.comgoogle.com

Mechanistic Pathways

The mechanism of sulfation roasting using ammonium sulfate is complex, involving the thermal decomposition of the reagent and subsequent reactions with the mineral components. Research indicates that the activation of ammonium sulfate can proceed via two primary pathways. mdpi.comresearchgate.net

One pathway involves the direct reaction of ammonium sulfate with the metal oxides or sulfides present in the ore at temperatures generally below 500°C. mdpi.comresearchgate.net As the temperature increases, ammonium sulfate decomposes. For instance, at 350°C, it can form ammonium bisulfate ((NH₄)₃H(SO₄)₂), which then reacts with minerals like ilmenite (B1198559) to produce intermediate phases such as ammonium iron sulfates. mdpi.com

A second pathway involves the gaseous decomposition products of ammonium sulfate and intermediate sulfates. mdpi.comresearchgate.net Thermal decomposition of ammonium sulfate can generate gases including ammonia (NH₃), sulfur dioxide (SO₂), and water (H₂O). mdpi.com The SO₂ (which can be further oxidized to SO₃) then acts as a sulfating agent, reacting with intermediate metal sulfides like NiS and Cu₂S. mdpi.comresearchgate.net This is particularly significant at higher temperatures where intermediate compounds like ammonium ferric sulfate decompose, increasing the partial pressure of SO₂/SO₃ at the reaction interface and promoting further sulfation. mdpi.com

During the roasting of nickel laterite ores, for example, minerals react with ammonium bisulfate (NH₄HSO₄) and sulfuric acid (H₂SO₄) to form metal double salts like (NH₄)₂Mg₂(SO₄)₃ and NH₄Fe(SO₄)₂ at lower temperatures. tandfonline.com At higher temperatures (500°C to 700°C), these double salts decompose into metal sulfates such as Fe₂(SO₄)₃, MgSO₄, and NiSO₄, and iron oxide (Fe₂O₃). tandfonline.com

Detailed Research Findings

Investigations into sulfation roasting with ammonium sulfate have been conducted on various types of complex ores, yielding specific operational parameters for optimal metal recovery.

Nickel Oxide-Sulfide Ores: Studies on nickel oxide-sulfide mixed ore concentrate have demonstrated the effective separation of nonferrous metals from iron. mdpi.com Under optimized conditions, a significant portion of the valuable metals are converted to sulfates, while iron is almost entirely transformed into iron oxide. mdpi.com The process involves mixing the ore concentrate with ammonium sulfate and heating it in a static air atmosphere. mdpi.com

Table 1: Optimal Conditions for Sulfation Roasting of Nickel Oxide-Sulfide Ore Concentrate. mdpi.com
ParameterValue
Ammonium Sulfate Addition200% mass ratio to ore
Target Temperature650 °C
Heating Rate10 °C/min
Holding Time120 min

Following roasting under these conditions and subsequent water leaching, high extraction rates for valuable metals were achieved. mdpi.com

Table 2: Metal Extraction Efficiencies from Roasted Nickel Ore. mdpi.com
MetalExtraction Efficiency
Nickel (Ni)70%
Cobalt (Co)89%
Copper (Cu)90%
Iron (Fe)~2%

Ilmenite Ore: For the recovery of TiO₂ from ilmenite, ammonium sulfate roasting has been shown to effectively break down the crystal structure and generate soluble metal sulfates. mdpi.com The process aims to convert iron and titanium oxides into sulfates, which can be separated through leaching. mdpi.com

Table 3: Optimal Conditions for Sulfation Roasting of Ilmenite Ore. mdpi.com
ParameterValue
Roasting Temperature500 °C
Roasting Time210 min
Ilmenite-to-Ammonium Sulfate Mass Ratio1:7
Ilmenite Particle Size< 43 µm

Under these optimized conditions, the TiO₂ grade in the resulting synthetic rutile reached 75.83 wt.%. mdpi.com

Copper Sulfide Ores: In the processing of copper sulfide ores, controlling the roasting temperature is crucial for selective sulfation. google.com Research indicates that a temperature range of 400°C to 500°C allows for the conversion of copper minerals primarily into easily soluble forms like CuSO₄ or CuO·CuSO₄. google.com Simultaneously, iron minerals are mainly transformed into insoluble FeS, and sulfur tends to remain in the calcine as elemental S, preventing the formation of SO₂ gas and facilitating the selective leaching of copper. google.com

Applications in Semiconductor Science and Advanced Materials Engineering

Surface Passivation Techniques Utilizing Ammonium (B1175870) Sulfide (B99878)

Surface passivation is a process where a material's surface is rendered less reactive to its environment. In semiconductor technology, this is vital to reduce electron-hole recombination at the surface and minimize the formation of undesirable native oxides that can degrade device performance. Ammonium sulfide has been extensively studied as a passivating agent for several key semiconductors.

Germanium (Ge) Surface Passivation Studies

Germanium is a promising semiconductor material due to its high charge carrier mobility. iphy.ac.cn However, the poor quality and instability of its native oxide layer present significant challenges for its use in electronic devices. mdpi.comcambridge.org this compound treatments have been investigated as a method to overcome these limitations by creating a more stable and electronically favorable surface. researchgate.net

Treatment of germanium surfaces with an aqueous solution of this compound leads to the formation of a passivation layer by creating chemical bonds between germanium and sulfur atoms. rsc.org This process involves the adsorption of a monolayer of sulfur onto the Ge(100) surface, which effectively saturates the broken surface bonds. researchgate.netrsc.org Studies have shown that sulfur atoms chemically bind to the germanium surface atoms within the first few seconds of immersion in the solution, with saturation being achieved in approximately 30 seconds. rsc.org The resulting surface is terminated with Ge-S bonds, which can passivate surface defects. X-ray photoelectron spectroscopy (XPS) analysis confirms that the treatment can effectively reduce Ge-O bonds on the germanium surface. researchgate.netresearchgate.net The passivation layer formed is typically a germanium sulfide (GeSₓ) layer less than 3 monolayers thick. aip.org

The formation of Ge-S bonds significantly improves the electronic properties of the germanium surface. These bonds have a partial ionic character, which leads to a depletion of majority charge carriers near the surface. rsc.org A key benefit of this passivation is the reduction of the surface state density, which are electronic states within the band gap at the surface that can trap charge carriers and hinder device performance. rsc.org The sulfur-passivated Ge surface exhibits a lower density of these surface states compared to a clean Ge surface, indicating effective electrical passivation. rsc.org This reduction in surface state density is crucial for developing high-performance Ge-based electronic devices. Furthermore, metal-oxide-semiconductor capacitors fabricated on sulfur-passivated germanium have shown a lower density of interface defects. researchgate.net

The stability of the passivated surface under ambient conditions is a critical factor for practical applications. The Ge-S bonds formed through this compound treatment show a degree of stability upon moderate exposure to the ambient environment for about two hours. rsc.org However, research indicates that the resistance of these sulfurized surfaces to oxidizing conditions is limited. researchgate.netrsc.org While the Ge-S bonds are preserved, a small fraction of the sulfur can become oxidized. rsc.org A steady increase in oxygen coverage over time suggests the growth of germanium oxides, indicating that the passivation does not completely inhibit oxidation. researchgate.netrsc.org Despite this, sulfur-terminated Ge(100) surfaces have been shown to retard oxidation for about 3600 minutes when exposed to air, a significant improvement over hydrogen-terminated surfaces. researchgate.net Studies have also shown that ultrathin near-surface GeS₂ layers can be stable and protect the underlying germanium from significant oxidation after extended ambient exposure. iphy.ac.cn

The properties of the this compound solution can be modified to influence the passivation outcome. The addition of acids like hydrofluoric acid or hydrochloric acid to the aqueous this compound solution has been explored. researchgate.netuvigo.gal While aqueous this compound alone may not deposit a sulfide layer and can even lead to the formation of oxides, the addition of acid lowers the pH and facilitates the deposition of sulfides. researchgate.netuvigo.gal Interestingly, this can also increase the oxide coverage on the surface, with a preference for the formation of germanium oxides. researchgate.netuvigo.gal Despite the presence of these oxides, metal-insulator-semiconductor capacitors treated with acidic this compound solutions have shown fewer interface defects in the valence band region and a lower flat-band voltage shift. researchgate.netuvigo.gal This suggests that the adsorption of sulfur, and potentially oxygen in a controlled manner, can improve the stability and electrical properties of the surface. researchgate.netuvigo.gal

Gallium Arsenide (GaAs) Surface Passivation Research

Gallium arsenide is another important semiconductor material, particularly for high-speed and optoelectronic applications. scientific.netaip.org However, it suffers from a high density of surface states that can pin the Fermi level and degrade device performance. aip.org this compound has been proven to be an effective passivating agent for GaAs surfaces. scientific.netaip.org

The treatment with this compound solutions, particularly those containing excess sulfur ((NH₄)₂Sₓ), is effective at removing the native oxide layer from the GaAs surface. scientific.netaip.org This process results in a sulfur-terminated surface, which has been shown to significantly reduce the surface state density and surface recombination velocities. aip.org XPS studies have confirmed the presence of Ga-S bonds on the passivated surface. arxiv.org The passivation leads to a notable increase in the photoluminescence intensity from the GaAs, indicating a reduction in non-radiative recombination at the surface. scientific.net This improved surface quality is stable over the long term, with the passivation effect lasting for more than 10 months. acs.org Combining the this compound treatment with the deposition of a silicon nitride layer has been shown to provide robust and stable passivation for GaAs nanopillars. acs.orgacs.org

Indium Phosphide (B1233454) (InP) Surface Passivation Studies

The surface passivation of Indium Phosphide (InP) is crucial for developing high-performance metal-oxide-semiconductor field-effect transistors (MOSFETs) and other optoelectronic devices. aip.orgnih.gov this compound treatments have been extensively studied to improve the interfacial quality between high-k dielectrics and InP substrates. nih.gov

Research has shown that treating InP surfaces with this compound can effectively suppress the growth of native oxides, which are known to be complex, defective, and detrimental to device performance. nih.govmdpi.com The treatment leads to the formation of stable In-S bonds at the interface, which prevents re-oxidation. nih.gov Studies have optimized the passivation process by varying the concentration of the this compound solution and the treatment time. For instance, treating an n-type InP (100) substrate with a 10% this compound solution for 10 minutes has been identified as an optimal condition, resulting in improved electrical characteristics, such as reduced hysteresis and frequency dispersion in capacitance-voltage (C-V) measurements. nih.govnih.gov

Furthermore, investigations have compared the effects of aqueous versus alcohol-based this compound solutions. researchgate.net Both types of treatments were found to reduce the depth of the depleted layer and shift the surface Fermi level towards the conduction band. researchgate.net However, the use of an alcohol-based solution, specifically with t-butyl alcohol, demonstrated a more pronounced effect, leading to a greater shift in the surface Fermi level and an increase in the semiconductor's ionization energy. researchgate.net X-ray photoelectron spectroscopy (XPS) analysis confirms the reduction of native oxides, particularly phosphorus-related oxides, after the optimized this compound treatment. nih.gov This leads to a lower interface trap density (Dit), which is critical for enhancing device performance. nih.govnih.gov The use of this compound vapor has also been explored as a potentially cleaner and more efficient passivation method, eliminating the need for subsequent cleaning and drying steps that are critical in shrinking device dimensions. semiconductor-today.com

Gallium Nitride (GaN) and Aluminum Gallium Nitride (AlGaN) Heterojunction Devices

This compound treatments are pivotal in enhancing the performance of Gallium Nitride (GaN) and Aluminum Gallium Nitride (AlGaN) heterojunction devices, which are foundational to modern high-power and high-frequency electronics. aip.orgchalmers.se The passivation of the semiconductor surface is a key step in device fabrication, aimed at removing native oxides and contaminants and forming a protective layer to prevent re-oxidation. aip.org

A significant advancement in the surface passivation of GaN and AlGaN/GaN heterostructures is the development of a two-step treatment process. aip.orgx-mol.net This method involves an initial cleaning step with an acid, such as hydrochloric acid (HCl), to effectively remove residual oxygen and carbon from the surface. aip.org This is followed by a second step where the surface is treated with a mixture of this compound and isopropyl alcohol (IPA). aip.orgx-mol.net This two-step approach has proven to be more effective than single-step treatments in removing the intrinsic oxide layer and forming a stable sulfur passivation layer. aip.orgx-mol.net The formation of strong Ga-S bonds on the surface is a key outcome of this process. aip.org

The effectiveness of this two-step treatment has been demonstrated in the fabrication of GaN/AlGaN heterojunction phototransistors (HPTs). aip.orgx-mol.net Devices treated with this method have shown improved current-voltage (I-V) characteristics and enhanced optical gain, which is attributed to the effective suppression of the surface recombination current. aip.orgx-mol.netresearchgate.net A maximum optical gain of 1.3 × 105 has been achieved in HPTs at a bias of 5 V, highlighting the significant impact of this passivation technique. aip.orgx-mol.net

The two-step this compound-based treatment plays a crucial role in reducing compensating centers on both p-type and n-type GaN surfaces. aip.orgx-mol.net These compensating centers, often related to defects and impurities, can degrade the electrical performance of the material. By effectively removing the native oxide layer, the treatment reduces the concentration of these centers. aip.org

X-ray photoelectron spectroscopy (XPS) studies have confirmed the significant removal of intrinsic oxides from the GaN surface following the two-step treatment. aip.org The process also leads to a reduction in the yellow luminescence (YL) intensity in GaN, which is often associated with gallium vacancies (VGa) and their complexes with oxygen. aip.org The removal of Ga-O bonds from the surface is believed to be the primary reason for the reduction in YL intensity. aip.org The treatment effectively reduces the leakage current in devices by removing surface native oxides. researchgate.netresearchgate.net

Indium Antimonide (InSb) Surface Passivation Optimization

Indium Antimonide (InSb) is a promising semiconductor material for high-speed, low-power digital logic applications and long-wavelength optoelectronic devices due to its high electron mobility and small bandgap. aip.orgaip.org However, the performance of InSb-based devices is often limited by the high density of states within the bandgap caused by the native oxide layer. aip.orgresearchgate.net this compound passivation has been identified as a key technique to address this issue. aip.orgaip.org

This compound treatments have been shown to effectively remove the native oxides from the InSb surface and prevent reoxidation. aip.org This chemical passivation results in the formation of a thick sulfide layer on the surface. aip.org The impact of the treatment on the surface topography, specifically the roughness, has been systematically investigated using atomic force microscopy (AFM). aip.orgresearchgate.net

The concentration of the this compound solution plays a significant role in the resulting surface roughness. aip.org Higher concentrations tend to increase the root mean square (rms) roughness of the surface compared to the initial state. aip.org Conversely, lower concentrations, such as a 1% solution, when applied for an extended period, can lead to a smoother surface. aip.org X-ray photoelectron spectroscopy (XPS) analysis confirms the removal of native oxides and the formation of indium and antimony sulfides. aip.org Annealing the treated samples can lead to changes in the surface composition, with a reduction in antimony oxides and sulfides and an increase in indium oxides and sulfides observed at 300°C. aip.org

Systematic studies have been conducted to determine the optimal parameters for this compound passivation of InSb, including the concentration of the solution and the duration of the treatment. aip.orgresearchgate.net The goal is to minimize the presence of residual oxides and sulfides on the surface while also minimizing surface roughness, as both factors can impact the subsequent growth of dielectric layers and the electrical performance of the device. aip.org

Research has shown that a 10% this compound solution treatment for 1 minute at room temperature provides a good balance of properties. aip.org This specific treatment resulted in one of the lowest rms roughness values, relatively low levels of indium and antimony oxidation before annealing, and the lowest concentration of indium sulfide after annealing. aip.org Different studies have explored a range of concentrations and times, with one investigation finding that a 1% (NH₄)₂S solution for an extended time resulted in a smoother surface. aip.org Another study suggests that a 10% (NH₄)₂S treatment for 10 minutes is an optimal condition for III-V substrates, including InSb, to achieve the best electrical characteristics. nih.govresearchgate.net The optimization of these parameters is crucial for fabricating high-performance InSb-based devices. aip.org

Interactive Data Tables

Table 1: Optimal this compound Treatment Conditions for Different Semiconductors

Semiconductor (NH₄)₂S Concentration Treatment Time Key Outcome Reference
InP (100) 10% 10 min Best electrical properties, suppressed native oxide growth. nih.govnih.gov nih.govnih.gov
GaN/AlGaN Two-step: HCl then (NH₄)₂S + IPA - Effective oxide removal, enhanced optical gain. aip.orgx-mol.net aip.orgx-mol.net
InSb (111)A 10% 1 min Low surface roughness, minimal oxidation. aip.org aip.org

Table 2: Chemical Compounds Mentioned

Compound Name
Aluminum Gallium Nitride
This compound
Gallium Nitride
Hydrochloric acid
Indium Antimonide
Indium Phosphide
Isopropyl alcohol

Cadmium Zinc Telluride (CdZnTe) and Cadmium Manganese Telluride (CdMnTe) Detector Performance

This compound is utilized for the surface passivation of Cadmium Zinc Telluride (CdZnTe) and Cadmium Manganese Telluride (CdMnTe) materials, which are crucial for room-temperature radiation detectors. spiedigitallibrary.orgunt.edu Dark currents, stemming from both the bulk material and surface leakage, are a primary source of electronic noise in X-ray and gamma-ray detectors, degrading their energy resolution. spiedigitallibrary.orgunt.edu While the bulk leakage current is an intrinsic property of the detector material, the surface leakage current can be controlled by applying suitable passivation layers. spiedigitallibrary.orgunt.edu

Research has demonstrated that treating CdZnTe and CdMnTe surfaces with this compound effectively reduces surface leakage currents. spiedigitallibrary.orgunt.edu This passivation process mitigates the impact of surface states, leading to improved detector performance. spiedigitallibrary.orgunt.edu Studies have also focused on the long-term stability of detectors passivated with this compound-based solutions. researcher.liferesearchgate.net While passivation generally enhances stability and curtails the degradation of energy resolution over time, the long-term effectiveness can be influenced by environmental exposure, particularly at the edges and corners of the detector. researcher.liferesearchgate.net This has led to investigations into combining chemical passivation with mechanical protection to ensure sustained performance. researcher.liferesearchgate.net

Table 1: Effects of this compound Passivation on CdMnTe Detectors

ParameterBefore PassivationAfter this compound PassivationLong-Term Observation (550 days)
Energy Resolution Degrades over timeImproved stabilityPerformance degradation noted, especially at edges and corners researcher.liferesearchgate.net
Surface Leakage Current HigherSignificantly reduced spiedigitallibrary.orgunt.eduIncrease in leakage current observed researcher.liferesearchgate.net

Molecular Beam Epitaxy (MBE) Regrowth Applications

In the realm of Molecular Beam Epitaxy (MBE), a technique for growing high-quality crystalline layers, this compound treatment has proven to be a valuable step prior to the regrowth process. capes.gov.braip.org A significant challenge in MBE regrowth is the oxidation of the semiconductor surface when exposed to the atmosphere, which introduces a high density of interface states. aip.org

This compound treatment effectively removes native oxides from the semiconductor surface at lower temperatures compared to conventional thermal annealing. capes.gov.br For instance, on a Gallium Arsenide (n-GaAs) surface, the native oxide can be removed at 500°C with this compound treatment, which is 100°C lower than the standard thermal desorption temperature in MBE. capes.gov.br This leads to a remarkable improvement in the electrical properties of the regrown interface. capes.gov.br

The treatment results in a significant reduction in contact resistance at the regrown interface. capes.gov.br This is attributed to the behavior of sulfur atoms at the interface, which act as donors and compensate for impurities like carbon or oxygen. capes.gov.br This reduction in resistance is beneficial for improving the performance of devices such as field-effect transistors. capes.gov.br The amount of residual sulfur donors, and thus the enhancement in electron concentration, is dependent on the substrate temperature at which regrowth is initiated. aip.org

Table 2: Impact of this compound Treatment on n-GaAs/n-GaAs Regrown Interface

ParameterWithout this compound TreatmentWith this compound Treatment
Contact Resistance 6.0×10⁻⁵ Ωcm² capes.gov.br1.8×10⁻⁶ Ωcm² capes.gov.br
Native Oxide Removal Temperature ~600°C capes.gov.br500°C capes.gov.br
Interface Impurity Compensation LowerHigher (Sulfur atoms act as donors) capes.gov.br

Colloidal Quantum Dot (CQD) Surface Chemistry and Optoelectronic Properties

This compound plays a crucial role in modifying the surface chemistry of colloidal quantum dots (CQDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. The surface of CQDs is a critical factor influencing their performance in various applications. sciopen.com

Facile Synthesis of this compound-Coated CQDs

A straightforward and rapid method has been developed to produce highly emissive this compound-coated Cadmium Selenide/Cadmium Sulfide (CdSe/CdS) core/shell CQDs. sciopen.com This process can be completed within 30 minutes at room temperature. sciopen.com It involves the use of a readily prepared ammonium polysulfide to react with surface metal salts in a non-polar solvent. sciopen.com Subsequently, the polysulfide is reduced to sulfide. sciopen.com This facile synthesis makes these advanced nanomaterials more accessible for various applications. sciopen.com

Enhanced Photoluminescence Quantum Yields

A key outcome of the this compound coating is a significant enhancement in the photoluminescence quantum yield (PLQY) of the CQDs, with values exceeding 80% being achieved. sciopen.com This high PLQY indicates a reduction in non-radiative recombination pathways, meaning that a larger fraction of absorbed photons are re-emitted as light. This property is highly desirable for applications in light-emitting diodes (LEDs) and other display technologies. Studies have shown that the ammonium counter-ion is particularly effective at enhancing the photoluminescence intensity of CQDs compared to other ions. researchgate.net

Role of Primary Ammonium in Surface Passivation

The passivation of the CQD surface is critical for achieving high PLQY and stability. In the this compound coating process, after the reduction of polysulfide, the surface is passivated by ammonium. sciopen.com Research has shown that while various alkyl ammoniums can provide similar colloidal stability, primary ammonium offers superior surface passivation. sciopen.com This is attributed to its minimal steric hindrance, allowing for more effective interaction with the CQD surface and passivation of defect sites. sciopen.com This effective passivation is a key reason for the high PLQY observed in these CQDs. researchgate.net

Experimental Evidence for Theoretical Studies in CQD Physics

The development of unique, highly emissive CQDs coated with this compound provides a valuable platform for experimental research that can validate and inform theoretical studies in CQD physics. sciopen.com The ability to create anion-terminated CQDs with high emission, a rare achievement, opens up new avenues for exploring the fundamental properties of these nanomaterials. sciopen.com These experimental systems allow for the direct investigation of surface-related phenomena and their impact on the optoelectronic properties of quantum dots, contributing to a deeper understanding of the underlying physics.

Modification of Thin Film Conductivities and Photoresponses

This compound has found a significant role in the field of semiconductor science, particularly in the post-treatment of thin films to enhance their electrical and optical properties. One of the notable applications is in the modification of cuprous oxide (Cu₂O) thin films, a promising material for photovoltaic and optoelectronic devices due to its non-toxicity, abundance, and suitable band gap. mdpi.comkln.ac.lk Treatment with this compound vapor has been shown to be a crucial step for improving the performance of Cu₂O-based devices. mdpi.com

Cuprous Oxide (Cu₂O) Thin Film Treatments

The surface treatment of electrodeposited polycrystalline cuprous oxide (Cu₂O) thin films with this compound ((NH₄)₂S) has been extensively studied to improve the performance of devices like solar cells. researchgate.netkln.ac.lk This treatment can be applied to both n-type and p-type Cu₂O films. mdpi.com A typical treatment involves exposing the Cu₂O film to this compound vapor for a short duration, for instance, by holding the film face down over a beaker containing a 10-20 vol% (NH₄)₂S solution for several seconds at room temperature, followed by rinsing and drying. mdpi.commdpi.com This process is critical for passivating surface defects and subsequently enhancing the material's optoelectronic characteristics. researchgate.netnsf.gov.lk

A primary reason for the performance enhancement in Cu₂O thin films after this compound treatment is the passivation of surface defects. researchgate.netnsf.gov.lk In polycrystalline Cu₂O films, surface defects such as dangling bonds and non-radiative recombination centers can trap charge carriers, which is detrimental to device efficiency. mdpi.comresearchgate.net

A direct consequence of the defect passivation and surface modification is the significant improvement in the electrical properties of Cu₂O thin films. researchgate.net Studies have consistently shown that films treated with this compound exhibit reduced resistivity and enhanced current-voltage (I-V) characteristics. researchgate.netkln.ac.lknsf.gov.lk

The reduction in resistivity is substantial, with reports indicating a decrease of at least four orders of magnitude in p-type Cu₂O films after treatment. researchgate.net This enhancement in conductivity is partly due to the formation of a thin, metal-like copper sulfide (CuS) layer, which facilitates better ohmic contact for carrier collection. mdpi.com The improved I-V characteristics are marked by a significant increase in photocurrent. researchgate.net For instance, in Ti/n-Cu₂O/p-Cu₂O/Au solar cell structures, the sulfur treatment and subsequent annealing led to a tenfold enhancement in photocurrent density compared to untreated cells. mdpi.com The duration of the this compound vapor exposure is a critical parameter that must be optimized to achieve the best photoactive performance. mdpi.com

Table 1: Effect of this compound Vapor Exposure Time on Cu₂O Homojunction Device Performance

Exposure Duration (s)Open-circuit Voltage (Voc) (mV)Short-circuit Current Density (Jsc) (mA cm⁻²)
444511.52
645212.11
846012.99
1045412.43
1244811.87

Data sourced from research on optimizing sulfidation conditions for Cu₂O homojunction solar cells. mdpi.com

The modification of Cu₂O films with this compound leads to a dramatic enhancement in their spectral photoresponse. researchgate.netkln.ac.lk This improvement is observed in both n-type and p-type films. researchgate.net The increased photoactivity is a direct result of the reduced surface recombination and improved charge carrier collection efficiency stemming from defect passivation. mdpi.com

Research has quantified this enhancement, showing that the peak photocurrent in treated p-type Cu₂O films can increase by about 400% compared to untreated films. researchgate.netresearchgate.net The effect is even more pronounced in n-type films, where a 50-fold increase in photocurrent has been reported after this compound surface treatment. kln.ac.lkresearchgate.netresearchgate.net This significant boost in photoresponse across the visible spectrum underscores the effectiveness of sulfur passivation as a method for improving the quality of Cu₂O-based optoelectronic devices, making them more suitable for applications such as solar cells and photosensors. kln.ac.lkresearchgate.net

Role in Mineral Processing and Extractive Metallurgy Research

Sulfidization Flotation Processes for Metal Extraction

Sulfidization flotation is a critical technique for the recovery of oxide minerals, which are typically not amenable to direct flotation with common collectors. This process involves the chemical conversion of the mineral surface to a sulfide (B99878), thereby allowing for the adsorption of sulfhydryl collectors and subsequent flotation. Ammonium (B1175870) sulfide is one of the reagents used to achieve this surface modification. mdpi.commdpi.com

Copper Extraction from Malachite Ores

Research has demonstrated the positive impact of ammonium sulfide on the sulfidization flotation of malachite, a copper carbonate hydroxide (B78521) mineral. mdpi.comresearchgate.net The process involves treating the malachite ore with an this compound solution prior to flotation. This treatment activates the malachite surface, leading to an increased adsorption of sulfur species and enhancing its floatability. mdpi.com Studies have shown that this pretreatment can significantly increase the recovery of copper, with some micro-flotation experiments reporting a copper recovery of up to 84%. mdpi.com The use of this compound as a sulfidizing agent facilitates the recovery of copper from oxide ores, which is crucial given the increasing demand for copper resources and the depletion of high-grade sulfide ores. mdpi.comsci-hub.se

Comparison with Sodium Sulfide in Flotation Recovery

Extensive comparative studies have been conducted to evaluate the effectiveness of this compound versus the more traditionally used sodium sulfide in the flotation of malachite. mdpi.comresearchgate.net Research findings consistently indicate that malachite treated with this compound exhibits a significantly higher flotation recovery rate compared to that treated with sodium sulfide. mdpi.comresearchgate.net

Micro-flotation experiments have shown that this compound is more effective in promoting the sulfidization of the malachite surface. mdpi.com While both reagents lead to the formation of a copper sulfide layer, the use of this compound results in a greater quantity of sulfur species being adsorbed onto the mineral surface. mdpi.com This enhanced sulfidization leads to better collector adsorption and, consequently, a higher recovery of malachite. mdpi.commdpi.com The superiority of this compound is attributed to its ability to create a more stable and effective sulfidized layer on the mineral surface. mdpi.com

ReagentKey Research FindingReference
This compound Significantly higher flotation recovery of malachite compared to sodium sulfide. mdpi.comresearchgate.net mdpi.comresearchgate.net
Sodium Sulfide Lower flotation recovery of malachite in comparison to this compound. mdpi.com mdpi.com

Mechanism of Sulfur Adsorption on Mineral Surfaces

The effectiveness of this compound in flotation processes is rooted in its interaction with the mineral surface at a molecular level. The adsorption of sulfur from this compound onto the mineral surface is a key step that dictates the success of the subsequent flotation.

Formation of Cu-S Bonds on Malachite Surfaces

Instrumental analyses, such as Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS), have confirmed the formation of new chemical bonds on the malachite surface after treatment with this compound. mdpi.comresearchgate.net Specifically, a characteristic peak corresponding to Cu-S bonds has been identified, indicating the chemical reaction between the copper on the malachite surface and the sulfide ions from the this compound solution. mdpi.comresearchgate.net

Further analysis has shown that upon treatment with this compound, Cu(I)/Cu(II) mixed-surface compounds are stabilized on the malachite surface through both Cu(I)−S and Cu(II)−O bonds. mdpi.com This formation of a stable copper sulfide layer is the primary mechanism by which the mineral surface is altered to become amenable to flotation. mdpi.com Time-of-flight secondary ion mass spectrometry (ToF-SIMS) analysis has also confirmed the formation of Cu-S on malachite surfaces treated with this compound. mdpi.com

Surface Hydrophobicity Enhancement

The formation of a copper sulfide layer on the malachite surface fundamentally changes its surface properties, most notably increasing its hydrophobicity. mdpi.comresearchgate.net This increased hydrophobicity is a direct consequence of the formation of copper sulfide products on the mineral surface. mdpi.comresearchgate.net A more hydrophobic surface has a greater affinity for air bubbles in the flotation cell, which is essential for the mineral to be carried to the froth and separated from the gangue minerals. mdpi.com

Applications in Biological and Biochemical Systems Research

Ammonium (B1175870) sulfide (B99878) [(NH₄)₂S] is a versatile reagent with several applications in biological and biochemical research. Its utility spans from cell culture and immunohistochemistry to its role in complex environmental processes.

Environmental Chemistry and Atmospheric Research

Role in Atmospheric Aerosol Formation and Composition

The interaction between ammonia (B1221849) (NH₃) and sulfate (B86663) (SO₄²⁻) is a critical process in the formation of atmospheric aerosols, significantly impacting air quality and climate. Thermodynamic models are essential tools for predicting the composition of these aerosols, particularly the partitioning of ammonia between the gas and particle phases. These models generally predict that sulfate aerosols will absorb available ammonia until they are nearly neutralized, forming ammonium (B1175870) sulfate. copernicus.org When ammonia is abundant, the molar ratio of ammonium ([NH₄⁺]) to sulfate ([S(VI)]) is expected to approach 2, corresponding to the stoichiometry of (NH₄)₂SO₄. copernicus.orgmdpi.com Conversely, when ammonia is limited, it should be completely taken up by the aerosol, leaving almost no ammonia in the gas phase. copernicus.org

However, extensive field observations, particularly in the eastern United States, have revealed significant discrepancies between these model predictions and measured aerosol compositions. copernicus.orgcopernicus.org Studies in the southeastern US during the summer have found that the molar ratio of ammonium to sulfate in aerosols averages approximately 1.04 ± 0.21, despite an excess of available ammonia, as indicated by high ratios in wet deposition and the presence of gas-phase ammonia. copernicus.orgcopernicus.org Thermodynamic models like ISORROPIA II and E-AIM predict that with sufficient ammonia, the neutralization ratio should be much higher. researchgate.net For instance, under conditions with 2.5 µg m⁻³ of sulfate at 295 K and 70% relative humidity, models show the ammonium-to-sulfate ratio should rise towards 2 as the total supply of ammonia increases. researchgate.net Yet, observations show the aerosol ratio remains low, even when the ammonia-to-sulfate ratio in wet deposition exceeds 6 mol mol⁻¹. copernicus.org

This inconsistency points to gaps in the current understanding as represented in the models. Research using data from networks like the Chemical Speciation Network (CSN) and the Southeastern Aerosol Research and Characterization Network (SEARCH) consistently shows lower-than-expected neutralization. researchgate.netnih.gov For example, CSN data over the eastern US in summer 2013 showed a mean ammonium to 2x sulfate ratio (RN/2S) of 0.67, while the CMAQv5.2 regional model predicted a mean of 0.73. nih.gov The aerosol pH calculated by these models remains low (0.5–1.75) even when ammonia is in excess. copernicus.org These findings suggest that other factors, not fully accounted for in the thermodynamic models, are influencing the uptake of ammonia by sulfate aerosols. copernicus.org

Table 1: Observed vs. Modeled Ammonium-Sulfate Aerosol Ratios

Parameter Observed Value (Eastern/Southeastern US) Thermodynamic Model Prediction Source
Ammonium/Sulfate Molar Ratio ([NH₄⁺]/[S(VI)]) 1.04 ± 0.21 mol mol⁻¹ Approaches 2 with excess ammonia copernicus.orgcopernicus.org
Mean Neutralization Ratio (CSN sites) 0.71 ± 0.17 mol mol⁻¹ Higher, approaching full neutralization researchgate.net
Mean Neutralization Ratio (SEARCH sites) 0.83 ± 0.08 mol mol⁻¹ Higher, approaching full neutralization researchgate.net
CMAQ Model vs. CSN Observation (RN/2S) 0.4 (CSN, SE US) 0.6 (CMAQ, SE US) nih.gov

A leading hypothesis to explain the discrepancy between thermodynamic models and observed ammonium-sulfate ratios is the influence of organic aerosols. copernicus.orgcopernicus.org Secondary organic aerosol (SOA), formed from the oxidation of volatile organic compounds, constitutes a significant fraction of fine particulate matter. uci.edu It is proposed that sulfate particles may become coated with organic material, which creates a kinetic barrier that slows down the uptake of ammonia. copernicus.orgcopernicus.org

Research has shown that the phase of organic aerosols is a key factor in their reactivity with ammonia. pnas.org At low relative humidity (RH), solid or highly viscous semi-solid organic particles show little to no ammonia uptake. pnas.org However, at high RH (>94%), these particles can undergo a phase transition to a liquid state, allowing for rapid ammonia diffusion and absorption. pnas.org The presence of water in the aerosol is crucial for this reaction, particularly for the neutralization of organic acids by ammonia to form ammonium salts. acs.org

The reactive uptake of ammonia by SOA is complex. Ammonia can react with organic acids to form ammonium salts or with carbonyl compounds in the SOA to form nitrogen-containing organic compounds (NOCs). acs.orgcopernicus.org The formation of these NOCs can alter the chemical composition and properties of the aerosol. copernicus.org Modeling studies that incorporate a first-order loss rate for ammonia onto SOA have shown that this process can deplete gas-phase ammonia, leading to indirect reductions in the formation of inorganic ammonium nitrate (B79036) and ammonium sulfate. copernicus.orguci.edu Including NH₃-SOA chemistry in air quality models like the Community Multiscale Air Quality (CMAQ) model has been shown to improve predictions of particulate matter concentrations, especially for organic carbon in the Southeastern US. uci.edu This suggests that the interaction between ammonia and organic aerosols is a critical process that must be included for accurate air quality modeling. uci.edu Over the period of 2003-2013 in the Southeast US, as sulfate levels decreased due to emission controls, the ratio of organic aerosol to sulfate increased from 1.1 to 2.4 g g⁻¹, which coincided with a decrease in the ammonium-sulfate aerosol ratio, further supporting the theory of organic-inhibited ammonia uptake. copernicus.orgcopernicus.org

Wastewater Treatment Technologies

Liquid membrane processes represent an innovative technology for the removal of contaminants from wastewater, including ammonium sulfide (B99878). osti.gov This technique is particularly effective for separating salts of weak acids and weak bases. osti.gov Emulsion Liquid Membranes (ELM) have been specifically studied for this purpose. pjoes.com The process involves dispersing a water-in-oil emulsion into the wastewater. The oil layer of the emulsion acts as a liquid membrane, separating the external wastewater (the donor phase) from the encapsulated internal aqueous solution (the acceptor or receiving phase). osti.govpjoes.com

For the removal of ammonium sulfide, the pH of the wastewater is raised to above 10 to ensure that ammonia is present in its molecular form (NH₃), which can permeate the organic membrane. pjoes.com The receiving phase inside the emulsion droplets is an acidic solution, typically sulfuric acid (H₂SO₄) or phosphoric acid. pjoes.com As ammonia permeates the membrane, it is instantly neutralized by the acid in the receiving phase, forming a non-volatile salt (e.g., ammonium sulfate) that becomes trapped within the droplets. pjoes.com This maintains a high concentration gradient across the membrane, driving the continuous removal of ammonia from the wastewater. osti.gov

A novel enhancement of this process, termed "extripping," combines liquid membrane permeation with conventional steam stripping. osti.gov In laboratory experiments using this combined approach on solutions containing 1500-2000 ppm of both NH₃ and H₂S, removal was highly efficient. After just 10 minutes, only 7.5% of the initial ammonia and 5% of the initial hydrogen sulfide remained in the wastewater. osti.gov This was significantly faster than using either permeation or steam stripping alone. osti.gov While the ammonia is captured in the receiving phase, the hydrogen sulfide (H₂S) remains in the bulk wastewater and can be subsequently removed by steam stripping. osti.gov

Table 2: Summary of Liquid Membrane Process for this compound Removal

Component Description Role/Mechanism Source
Process Type Emulsion Liquid Membrane (ELM), "Extripping" (ELM + Steam Stripping) Separation of weak acid/base salts osti.govpjoes.com
Donor Phase Wastewater containing this compound Source of contaminants osti.gov
Membrane Phase Water-in-oil emulsion (e.g., hydraulic oil, kerosene) Selective barrier allowing NH₃ permeation pjoes.com
Acceptor Phase Acidic solution (e.g., H₂SO₄) encapsulated in emulsion Traps permeated NH₃ as a salt (e.g., (NH₄)₂SO₄) osti.govpjoes.com
Wastewater pH Must be > 10 Converts NH₄⁺ to permeable NH₃ pjoes.com
H₂S Removal Remains in wastewater Removed by steam stripping osti.gov
Efficiency ~92.5% NH₃ and 95% H₂S removal in 10 minutes Combination of permeation and stripping osti.gov

Interstellar Chemistry and Astrochemistry

A long-standing puzzle in astrochemistry is the "missing sulfur problem," where the abundance of sulfur observed in dense, star-forming regions of space is significantly lower than its expected cosmic abundance. researchgate.netaanda.org It is hypothesized that this depletion is caused by sulfur freezing out onto interstellar dust grains, but observations of known sulfur-bearing ices have not accounted for all the missing element. researchgate.netaanda.org

Recent research has proposed ammonium hydrosulfide (B80085) (NH₄SH) as a significant reservoir, or "sink," for this missing sulfur in interstellar ices. researchgate.nettechexplorist.com This hypothesis was partly inspired by findings from the Rosetta mission, which detected unexpectedly high levels of ammonium salts in the dust of comet 67P, a body thought to contain pristine material from the early solar system. universiteitleiden.nl Laboratory experiments simulating the extremely cold conditions of interstellar space have shown that ammonia (NH₃) and hydrogen sulfide (H₂S) react readily when they freeze onto icy dust grains to form ammonium hydrosulfide salt. techexplorist.comuniversiteitleiden.nl

This formation of NH₄SH salt not only explains where the volatile sulfur may be trapped but also resolves another astronomical mystery: a strong, unidentified absorption feature observed at a wavelength of ~6.85 µm in the spectra of protostars and dense clouds. aanda.orgtechexplorist.com Laboratory spectra of ammonium hydrosulfide mixed in water ice show a perfect match for this previously unexplained feature, which is attributed to the NH₄⁺ cation. researchgate.netuniversiteitleiden.nl Based on the strength of this 6.85 µm feature observed with instruments like the James Webb Space Telescope, astronomers have estimated NH₄⁺ column densities to be between 8% and 23% relative to water ice in these environments. researchgate.netaanda.org If the majority of this ammonium cation is bound to the hydrosulfide anion (SH⁻), then ammonium hydrosulfide salts could account for as much as 17-18% of the total missing sulfur budget in these regions. researchgate.netaanda.org While direct detection of the SH⁻ anion is difficult, a tentative assignment of a weak feature at ~5.3 µm adds further evidence for the presence of NH₄SH. researchgate.net

Table 3: Evidence for Ammonium Hydrosulfide (NH₄SH) in Interstellar Ices

Evidence Type Finding Implication Source
Astrochemical Problem Sulfur is depleted in dense clouds compared to cosmic abundance. Sulfur is likely frozen out onto dust grains in an unidentified form. researchgate.nettechexplorist.com
Laboratory Experiments NH₃ and H₂S readily react in simulated interstellar ice conditions to form NH₄SH salt. Provides a plausible chemical pathway for sequestering sulfur on icy grains. techexplorist.comuniversiteitleiden.nl
Astronomical Observation An absorption feature at ~6.85 µm, long assigned to NH₄⁺, is observed in star-forming regions. The carrier of the NH₄⁺ was unknown. aanda.org
Spectral Matching Laboratory spectra of NH₄SH in water ice perfectly match the observed 6.85 µm feature. Strongly suggests NH₄SH is present in interstellar ices and is the source of the feature. researchgate.netuniversiteitleiden.nl
Abundance Calculation If most observed NH₄⁺ is from NH₄SH, it could account for 17-18% of the missing sulfur. NH₄SH is a potentially significant sulfur reservoir, helping to solve the mystery. researchgate.netaanda.org

Formation Mechanisms in Cold Interstellar Environments

The formation of this compound, more specifically ammonium hydrosulfide (NH₄SH) in astrophysical contexts, in cold interstellar environments is a crucial area of research for understanding the cosmic sulfur budget. aanda.orgastrobiology.com In dense, cold regions of space such as prestellar cores and protostellar envelopes, a significant depletion of gas-phase sulfur species is observed compared to the diffuse interstellar medium. aanda.orgarxiv.org Chemical models suggest that this "missing" sulfur likely freezes out onto the surfaces of interstellar dust grains, forming various ices. aanda.orgarxiv.org Among the potential sulfur-bearing ices, ammonium hydrosulfide is considered a significant candidate. aanda.orgarxiv.org

Laboratory experiments simulating the conditions of these cold environments have demonstrated that ammonium hydrosulfide forms readily through an acid-base reaction between ammonia (NH₃) and hydrogen sulfide (H₂S). arxiv.orgoup.com Both NH₃ and H₂S are expected to accrete onto interstellar grains during the same epoch of H₂O ice formation. aanda.orgaanda.org The process involves the co-deposition of these two molecules onto a cryo-cooled substrate, mimicking the surface of an interstellar dust grain at temperatures as low as 10 K. aanda.orgresearchgate.net

The reaction is a direct proton transfer from the acidic H₂S to the basic NH₃, resulting in the formation of the ammonium cation (NH₄⁺) and the hydrosulfide anion (SH⁻), which then form the ionic solid, ammonium hydrosulfide. oup.com This solid-state reaction is highly facilitated by the dust grain surface, which acts as a catalyst and a site for the reactants to meet and interact. researchgate.net

The presence of ammonium hydrosulfide in these icy mantles is significant because it can sequester a substantial amount of sulfur. arxiv.org While direct detection of solid H₂S in the interstellar medium has been challenging due to its weak infrared signature and overlap with other molecules, the infrared features of the ammonium cation (NH₄⁺) associated with the salt are more readily observable. aanda.orgresearchgate.net Tentative detections and analyses of infrared spectra from protostars and dense clouds suggest that if a significant fraction of the observed NH₄⁺ is bound to SH⁻, ammonium hydrosulfide could account for a notable portion of the sulfur budget in these regions. astrobiology.comaanda.org

Detailed Research Findings:

Experimental studies have provided key insights into the formation and properties of ammonium hydrosulfide under interstellar conditions. These experiments typically involve ultra-high vacuum chambers where interstellar ice analogs are created and analyzed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Temperature Programmed Desorption (TPD). oup.com

ParameterFindingSource
Formation Temperature Forms efficiently in situ at 10 K upon co-deposition of NH₃ and H₂S. researchgate.net
Reaction Type Acid-base reaction on the surface of interstellar ice analogs. arxiv.orgoup.com
Reactants Ammonia (NH₃) and Hydrogen Sulfide (H₂S). oup.com
Desorption Temperature As a pure salt, desorbs at 153 K. When mixed with water ice, its desorption is delayed until the water ice desorbs. researchgate.net
Spectroscopic Signature The most prominent infrared feature is the NH₄⁺ bending mode around 1485 cm⁻¹ (6.73 µm) at 80 K. researchgate.net
Effect of H-atoms Exposure to hydrogen atoms can lead to the dissociation of the salt. researchgate.net

These findings underscore the viability of ammonium hydrosulfide as a stable reservoir for sulfur on interstellar grains. Its higher desorption temperature compared to pure H₂S (76 K) and NH₃ (90 K) means it can persist on grains to higher temperatures, potentially being incorporated into planet-forming disks. researchgate.net The dissociation by hydrogen atoms also indicates a dynamic interplay between formation and destruction pathways on the grain surfaces. researchgate.net

Advanced Analytical Techniques for Characterization in Research

Spectroscopic Methodologies

Spectroscopic techniques are paramount in elucidating the chemical and physical properties of materials treated with ammonium (B1175870) sulfide (B99878). These methods provide critical information on surface composition, chemical bonding, and crystallographic structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of ammonium sulfide applications, XPS is extensively used to analyze the surface of materials, particularly semiconductors, after treatment.

Research on gallium arsenide (GaAs) surfaces treated with this compound has utilized XPS to determine the surface composition. aip.orgosti.gov Studies have shown that the sulfur coverage on GaAs is independent of the this compound concentration, while the relative amount of arsenic on the surface decreases as the sulfide concentration increases. aip.orgosti.gov This indicates a chemical modification of the surface where sulfur atoms from the this compound solution bond to the gallium atoms.

Similarly, XPS has been employed to study the passivation of other semiconductor surfaces like indium phosphide (B1233454) (InP), indium antimonide (InSb), and gallium antimonide (GaSb). aip.orgjos.ac.cnaip.org On InP, XPS analysis revealed that exposure to this compound vapor forms both indium and phosphorus sulfide phases. aip.org For GaSb, XPS studies have shown that this compound solution passivation effectively removes native oxides and forms sulfide products on the surface. jos.ac.cn The optimization of the passivation process on InSb, guided by XPS, found that a 10% (NH₄)₂S treatment for 1 minute at room temperature yielded a surface with low levels of oxidation and sulfur states. aip.org

The technique is also crucial for long-term passivation studies. On GaAs, XPS results have demonstrated the removal of the native oxide layer immediately after passivation with a saturated this compound solution and confirmed the absence of re-oxidation for several days. researchgate.net Furthermore, XPS has been used to investigate the surface of InGaN, where it was deduced that sulfur atoms from the this compound treatment occupy nitrogen-related vacancies and bond with gallium and indium atoms. researchgate.net

Table 1: Key Findings from XPS Studies on this compound Treated Surfaces
SubstrateKey FindingReference
GaAsSulfur coverage is independent of (NH₄)₂S concentration; relative arsenic amount decreases with increasing sulfide concentration. aip.orgosti.gov aip.orgosti.gov
InPFormation of both indium and phosphorus sulfide phases upon exposure to (NH₄)₂S vapor. aip.org aip.org
GaSbEffective removal of native oxides and formation of sulfide products on the surface. jos.ac.cn jos.ac.cn
InSbOptimal passivation with 10% (NH₄)₂S for 1 min at room temperature, resulting in low oxidation. aip.org aip.org
InGaNSulfur atoms occupy nitrogen vacancies and bond with Ga and In atoms. researchgate.net researchgate.net

Reflectance High-Energy Electron Diffraction (RHEED) for Crystallographic Studies

Reflectance High-Energy Electron Diffraction (RHEED) is a technique used to characterize the surface of crystalline materials. wikipedia.org It provides information about the surface structure and morphology at an atomic level. wikipedia.org In conjunction with XPS, RHEED has been instrumental in studying the effects of this compound treatment on semiconductor surfaces.

On (100)GaAs surfaces, RHEED patterns have shown that higher temperatures are required for the surface to restructure after treatment with higher concentrations of this compound. aip.orgosti.gov This suggests that the concentration of the this compound solution influences the thermal stability and reconstruction of the passivated surface. RHEED observations also indicate that this compound treatment can remove the native oxide from GaAs at a lower temperature (500°C) compared to conventional thermal annealing. capes.gov.br

RHEED has also been applied to investigate the regrowth of GaAs molecular beam epitaxy (MBE) layers on this compound-treated surfaces. aip.org The RHEED patterns observed as the treated sample is heated under an arsenic flux provide insights into the surface reconstruction before and during the regrowth process. aip.org

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a powerful tool for identifying the presence of certain functional groups in a molecule.

In the context of this compound, FTIR analysis has been used to study its adsorption on mineral surfaces. For instance, in the sulfidization of malachite, FTIR spectra revealed characteristic peaks corresponding to S-H and N-H groups, indicating the adsorption of this compound on the malachite surface. mdpi.com The appearance of new peaks, such as those for Cu-S bonds, confirms the chemical interaction between the this compound and the mineral. mdpi.com

FTIR has also been employed in the analysis of ammonium tungsten oxide sulfide crystals, synthesized using this compound as a raw material, to characterize the chemical bonds within the synthesized compound. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy refers to absorption spectroscopy in the ultraviolet-visible spectral region. This means it uses light in the visible and adjacent ranges. The absorption of light is related to the electronic transitions within a molecule.

UV-Vis spectroscopy has been used to study the formation mechanism of compounds synthesized from this compound. For example, the formation of ammonium tungsten oxide sulfide was investigated using UV-Vis spectroscopy. researchgate.net In other applications, the technique is used to determine the concentration of sulfide in aqueous solutions. The bisulfide ion (HS⁻), a component of aqueous this compound solutions, has a characteristic UV absorbance that can be measured to determine its concentration. researchgate.netmbari.org This is particularly useful in monitoring processes where this compound is a reactant or product. For instance, the absorbance of HS⁻ between 214 and 300 nm can be used to quantify total dissolved sulfide in natural waters. researchgate.net

Laser Raman Spectroscopy (LRS)

Laser Raman Spectroscopy (LRS) is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range.

LRS has been utilized to characterize compounds synthesized using this compound. For example, as-synthesized ammonium tungsten oxide sulfide crystals have been characterized by LRS to confirm their structure and crystallinity. researchgate.net The Raman spectrum provides a fingerprint of the molecule, with specific peaks corresponding to the vibrational modes of its chemical bonds.

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for identifying unknown compounds, quantifying known compounds, and elucidating the structure and chemical properties of molecules.

In the context of this compound, MS can be used to analyze the products of its reactions or decomposition. For example, it is a key technique in studying the formation of flavor compounds from the reaction of this compound with other molecules, such as 3-hydroxy-2-butanone. The volatile products of such reactions can be identified using Gas Chromatography-Mass Spectrometry (GC-MS). While direct search results for MS analysis of pure this compound are limited, its application in analyzing reaction mixtures containing this compound is a standard practice in analytical chemistry.

Microscopic and Surface Profiling Techniques

The morphological and surface characteristics of materials involving this compound are crucial for understanding their behavior and performance in various applications. Advanced microscopic and surface profiling techniques provide detailed insights at the nanoscale.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for studying the surface morphology and microstructure of materials. In the context of this compound, it is often used to analyze thin films and surfaces that have been treated with this compound.

SEM is also employed to observe the effects of this compound treatment on the surface of other materials. For example, treating cuprous oxide (Cu2O) thin films with this compound vapor was shown by SEM to transform the polycrystalline morphology into a highly porous structure, thereby increasing the surface area. researchgate.net This change in surface morphology is a critical factor in applications such as gas sensing.

Key Findings from SEM Analysis:

Sample MaterialObservation after this compound InvolvementFinding
Cadmium Sulfide (CdS) Thin FilmsFormation of homogeneous filmSmall, uniform grain size (10-500 nm) with good substrate adhesion. primescholars.com
Cuprous Oxide (Cu2O) Thin FilmsVapor treatmentTransformation from polycrystalline to a highly porous structure, increasing surface area. researchgate.net
Ni3Pb2S2 Thin FilmsVaried deposition timesEvolution in grain size and uniformity, with optimal conditions leading to compact films. eprajournals.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that provides three-dimensional information about a sample's surface topography. ias.ac.in It is particularly useful for quantifying surface roughness at the nanometer scale, a critical parameter for devices where interfaces play a key role. aip.org

In research involving this compound, AFM is frequently used to assess the impact of surface treatments on various substrates. For instance, when investigating the passivation of Indium Antimonide (InSb) surfaces, AFM was used to determine the root mean square (rms) roughness. aip.org The study systematically examined how different concentrations of this compound and treatment times affected the surface topography, aiming to minimize roughness for subsequent dielectric growth. aip.org Similarly, AFM has been used to examine Gallium Antimonide (GaSb) surfaces, where it revealed that certain treatments could significantly reduce surface oxides and alter the morphology. researchgate.net

AFM can also be used to measure the adhesion forces of individual particles. mdpi.com This is achieved through a force spectroscopy mode where the AFM tip directly interacts with the particle surface to measure the force required to pull it away. mdpi.com Studies on inorganic aerosol particles like ammonium sulfate (B86663) have used this method to quantify their adhesion forces, which is important for understanding their environmental impact. mdpi.com

AFM Findings on this compound Treated Surfaces:

SubstrateTreatmentKey Finding
Indium Antimonide (InSb)(111)A(NH4)2S passivationOptimized treatment minimizes surface roughness, crucial for device fabrication. aip.org
Gallium Antimonide (GaSb)(NH4)2S and other sulfur solutionsTreatment significantly alters surface morphology and can reduce oxides. researchgate.net
Cuprous Oxide (Cu2O)(NH4)2S surface treatmentComplements SEM by providing quantitative roughness data. researchgate.net
Cadmium Sulfide (CdS) Thin FilmsElectrodepositionHeat-treated samples show increased uniformity and larger grain size. shu.ac.uk

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution, two-dimensional projection images of a material's internal structure, allowing for the analysis of features at the nanoscale. acs.org It can reveal information about crystal structure, elemental composition, and the presence of defects or amorphous layers. researchgate.netacs.org

In the context of this compound applications, TEM is crucial for understanding the interfacial layers formed during surface passivation. For example, studies on sulfur-passivated Gallium Antimonide (GaSb) have used TEM to observe the formation of an amorphous Ga-S layer. researchgate.net The thickness of this layer was found to be dependent on the duration of the passivation process. researchgate.net Subsequent annealing at high temperatures showed the layer becoming nanocrystalline. researchgate.net

TEM analysis has also been instrumental in characterizing materials where this compound is used in the synthesis or treatment process. For instance, after treating a Gallium Arsenide (GaAs) layer with this compound, TEM, in conjunction with other techniques, revealed that the surface was covered by a thin layer of Ga2S3. researchgate.net In another study, TEM images of an oxide-InGaAs cross-section showed a sharp transition between the InGaAs and an Al2O3 layer, indicating that this compound treatment helped suppress the formation of native oxides. researchgate.net

Diffraction Techniques

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure, phase composition, and crystallite size of materials. mdpi.com It is widely applied in the study of thin films and materials synthesized or treated with this compound.

XRD is also essential for identifying the products of chemical reactions involving this compound. In studies on the sulfidization of malachite (Cu2CO3(OH)2), XRD analysis is performed to confirm the purity of the starting material and to analyze the phases formed after treatment. mdpi.com Similarly, when phosphogypsum is treated with ammonium hydroxide (B78521), XRD is used to identify the resulting crystalline phases, such as ammonium sulfate. researchgate.netresearchgate.net

Summary of XRD Applications:

Application AreaMaterial SystemInformation Obtained
Thin Film CharacterizationCadmium Sulfide (CdS)Identification of amorphous, cubic, or hexagonal phases; observation of phase transformations upon annealing. primescholars.comshu.ac.uk
Mineral ProcessingMalachite sulfidizationPurity analysis of reactants and identification of reaction products. mdpi.com
Waste ValorizationPhosphogypsum conversionIdentification of synthesized products like ammonium sulfate. researchgate.net
Catalyst SynthesisTitania-based catalystsDetermination of crystalline phases (e.g., anatase, rutile) formed during thermal treatment. researchgate.net

Electrochemical and Potential Measurements

Electrochemical techniques are vital for studying the redox behavior and surface properties of materials in this compound solutions. These methods provide insights into reaction mechanisms, passivation phenomena, and the effectiveness of surface treatments.

The electrochemical behavior of metals and semiconductors in this compound solutions is a key area of investigation. For example, studies on copper electrodes in this compound solutions have been conducted to understand the formation of various copper sulfides. globaljournals.org Voltammetry, a common electrochemical technique, can reveal the occurrence of partial passivation on the electrode surface. mdpi.comencyclopedia.pub

In the context of semiconductor passivation, electrochemical measurements can confirm the nature of the etching process. For Germanium (Ge) surfaces, electrochemical data has supported a chemical mechanism for the etching process in this compound solutions. researchgate.net Furthermore, the electrical properties of passivated surfaces are often evaluated using devices like Metal-Insulator-Semiconductor Capacitors (MISCAPs). These measurements can determine the density of interface defects and the flat band voltage shift, providing a quantitative measure of the passivation quality. researchgate.net For instance, treatment of SiGe substrates with acidic this compound solutions resulted in fewer interface defects. researchgate.net Similarly, this compound treatment of p-type cuprous oxide films led to reduced resistivities and enhanced photocurrents, indicating passivation of defects. researchgate.net

Mixed potential measurements are another tool used to study the oxidative behavior of minerals in ammoniacal solutions containing sulfide. mdpi.comencyclopedia.pub These studies are relevant to hydrometallurgical processes for metal extraction. mdpi.comencyclopedia.pub

Chemical Titration and Quantitative Analysis

Classical wet chemical methods, particularly titration, remain indispensable for the quantitative analysis of this compound solutions, providing accurate data on the concentration of its constituent ions.

Iodometric titration is a reliable and widely used method for determining the concentration of sulfide ions. researchgate.net The principle involves the reaction of sulfide with a known excess of a standard iodine solution in an acidic medium. researchgate.net The unreacted iodine is then back-titrated with a standard sodium thiosulfate (B1220275) solution, using a starch indicator to detect the endpoint. researchgate.net This method is accurate for sulfide concentrations greater than 1 mg/L, provided interferences are managed. researchgate.net

The fundamental reactions are:

Reaction with Sulfide: S²⁻ + I₂ → S + 2I⁻

Back-Titration: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

This technique is particularly recommended for quantifying the active sulfide species in this compound solutions. It is crucial to prevent the loss of volatile hydrogen sulfide during the analysis, which can be achieved by working with freshly prepared samples or by "fixing" the sulfide with zinc acetate (B1210297) to form a stable zinc sulfide precipitate. researchgate.net The method's precision makes it suitable for standardizing sulfide solutions and for quality control in research and industrial applications. jos.ac.cn

Several established methods are available for the accurate determination of ammonium (NH₄⁺) content. The choice of method often depends on the sample matrix, concentration, and the required precision.

Distillation and Titration (Kjeldahl Method): This is a classic and highly accurate method. The sample is made alkaline to convert ammonium ions to ammonia (B1221849) gas (NH₃), which is then distilled into a receiving solution of a standard acid (like boric acid). researchgate.net The amount of trapped ammonia is then determined by titration. researchgate.net This method is particularly useful for concentrations above 5 mg/L. researchgate.net Studies comparing different techniques for complex matrices have found the distillation method to have a low coefficient of variation, indicating high reliability and less sensitivity to interferences. sci-hub.semsu.ru

Ammonia-Selective Electrode (ISE) Method: This potentiometric method uses an ion-selective electrode that responds to the activity of ammonia gas in the sample solution after it has been made alkaline. The potential measured is proportional to the logarithm of the ammonia concentration. The ISE method is applicable over a wide concentration range, from approximately 0.03 to 1400 mg NH₃-N/L. researchgate.net

Spectrophotometry (Phenate Method): This colorimetric method is based on the Berthelot reaction, where ammonium reacts with alkaline phenol (B47542) and hypochlorite, catalyzed by sodium nitroprusside, to form a blue-colored indophenol (B113434) compound. researchgate.net The intensity of the color, measured with a spectrophotometer, is proportional to the ammonium concentration. This method is highly sensitive and suitable for low concentrations. researchgate.net

Table 2: Comparison of Analytical Methods for Ammonium Determination This table is interactive and allows for sorting by clicking on the headers.

Method Principle Typical Range Key Advantages Key Disadvantages
Distillation & Titration Conversion to NH₃, distillation, acid-base titration > 5 mg/L High accuracy, robust Time-consuming, potential loss of volatile NH₃
Ion-Selective Electrode (ISE) Potentiometric measurement of NH₃ gas 0.03 - 1400 mg/L Wide range, rapid Requires calibration, potential interferences from volatile amines
Spectrophotometry (Phenate) Colorimetric reaction (Indophenol blue) 0.009 - 1.68 mg/L High sensitivity, suitable for low concentrations Complex reagents, potential for color and turbidity interference

Thermal Analysis Techniques

Thermal analysis techniques are used to study the effect of heat on a material, providing information on its thermal stability, decomposition pathways, and phase transitions.

Thermogravimetry (TG) measures the change in mass of a sample as a function of temperature, while Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a thermal event. rsc.orgmdpi.com When combined (TG-DSC), these techniques provide simultaneous information on mass loss and associated energetic changes (endothermic or exothermic processes). up.ac.za

This compound is known to be thermally unstable, decomposing at temperatures above -18 °C into ammonia (NH₃) and hydrogen sulfide (H₂S) gas. atamankimya.com A TG-DSC analysis of pure this compound would be expected to show a significant mass loss corresponding to this decomposition. The DSC curve would indicate an endothermic event associated with the energy required to break the chemical bonds and vaporize the products.

While specific TG-DSC curves for pure this compound are not readily found in published literature due to its instability, analysis of related compounds provides insight into the technique. For example, the thermal decomposition of ammonium sulfate shows distinct stages of deammoniation and dehydration. acs.org Similarly, TGA has been used to study the pyrolysis of ammonium polysulfide-based inks, revealing decomposition into binary metal chalcogenides at low temperatures. researchgate.net In studies of mixtures, such as with ammonium nitrate (B79036) and sulfide ores, TG/DTG curves show that the presence of sulfides can significantly lower the decomposition temperature of the ammonium salt, indicating a catalytic or reactive effect. mdpi.com

Other Specialized Analytical Approaches

In addition to the above, a range of surface-sensitive and microscopic techniques are vital for characterizing the effects of this compound treatments, especially in semiconductor and materials science research.

X-ray Photoelectron Spectroscopy (XPS): XPS is a powerful surface analysis technique that provides elemental composition and chemical state information for the top few nanometers of a material. It is extensively used to study surfaces passivated with this compound. atamankimya.comosti.gov Studies on semiconductors like GaAs and InSb show that (NH₄)₂S treatment effectively removes native oxides and forms a passivating layer of metal-sulfur bonds (e.g., Ga-S, As-S). aip.orgaip.org XPS can quantify the reduction of oxides and the formation of these new sulfide species on the surface. aip.org

Fourier Transform Infrared Spectroscopy (FTIR): FTIR measures the absorption of infrared radiation by a sample, identifying the functional groups present. In the context of this compound, FTIR can be used to monitor the chemical changes on a surface after treatment. For instance, in the sulfidization of malachite, FTIR analysis demonstrated the formation of new characteristic peaks corresponding to Cu-S bonds, confirming the chemical adsorption of sulfide onto the mineral surface. mdpi.com It can also detect the characteristic bands of S-H and N-H groups. mdpi.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is an extremely sensitive surface analysis technique that provides detailed elemental and molecular information by analyzing the ions ejected from a surface under bombardment by a primary ion beam. It has been used to confirm the increased adsorption of sulfide ions and the distribution of species like S⁻ and S₂⁻ on malachite surfaces treated with this compound. mdpi.commdpi.comresearchgate.net

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical image of a surface. It is used to evaluate changes in surface morphology and roughness resulting from this compound treatment. mdpi.com Studies have shown that treatment parameters, such as concentration and time, can influence the surface roughness, with some conditions leading to smoother surfaces while others increase roughness. aip.orgmdpi.com

Table 3: Summary of Specialized Analytical Approaches for this compound Characterization This table is interactive and allows for sorting by clicking on the headers.

Technique Information Provided Application Example with this compound Reference
XPS Surface elemental composition, chemical bonding states Analyzing the formation of Ga-S and As-S bonds and removal of oxides on GaAs surfaces after passivation. aip.org
FTIR Functional groups, molecular structure Identifying the formation of Cu-S bonds on malachite surfaces after sulfidization treatment. mdpi.com
ToF-SIMS High-sensitivity surface elemental and molecular mapping Detecting increased S⁻ and S₂⁻ ion species on mineral surfaces, confirming enhanced sulfide adsorption. mdpi.com
AFM Surface topography, roughness (Ra) Measuring the change in surface roughness of InSb semiconductor wafers after treatment with different (NH₄)₂S concentrations. aip.org

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique capable of providing detailed elemental and molecular information from the outermost layers of a solid sample. researchgate.netcarleton.edu The method involves bombarding the sample surface with a pulsed primary ion beam (typically using ions like Gallium or Gold), which causes the ejection of secondary ions from the top few monolayers. eag.com These ejected secondary ions are then accelerated into a "flight tube," and their mass-to-charge (m/z) ratio is determined by precisely measuring the time it takes for them to reach the detector. carleton.edunist.gov Lighter ions travel faster and arrive at the detector sooner than heavier ions, allowing for the construction of a high-resolution mass spectrum. nist.gov

The key advantages of ToF-SIMS in chemical characterization include its high mass resolution, parallel detection of all secondary ions, and exceptional sensitivity, capable of detecting species at the parts-per-million level. uchicago.edursc.org This makes it particularly well-suited for identifying trace surface contamination, characterizing thin films, and mapping the lateral distribution of chemical species on a surface. eag.comscas.co.jp The technique can be operated in "static" mode, where a very low primary ion dose is used to analyze the surface with minimal damage, preserving molecular information. carleton.edu

In the context of this compound, ToF-SIMS can be employed to identify its presence and characterize its interaction with various surfaces. For instance, in semiconductor manufacturing, sulfur-containing compounds can act as contaminants on wafer surfaces. aip.org ToF-SIMS analysis would be able to detect the specific ionic fragments characteristic of this compound, even at trace levels. Research on other sulfur compounds, such as lithium sulfides in batteries, has demonstrated the ability of ToF-SIMS to differentiate between various sulfide species by identifying their unique diagnostic ions, such as LiS⁻, Li₂S⁺, and Li₃S₂⁺. nih.gov A similar approach would apply to this compound, where the detection of fragments like S⁻, S₂⁻, SH⁻, and various ammonium-sulfur clusters in the mass spectrum would confirm its presence.

Table 1: Potential Secondary Ions Detected from this compound by ToF-SIMS This table is illustrative of ions that could be identified. The exact fragmentation pattern can depend on the sample matrix and instrumental conditions.

Ion FormulaIon TypeExpected m/z
NH₄⁺Positive18.03
S⁻Negative31.97
SH⁻Negative32.98
S₂⁻Negative63.94
(NH₄)S⁻Negative50.00

Elemental Analysis

Elemental analysis is a fundamental analytical process used to determine the elemental composition of a chemical compound. It provides the mass percentage of each element present in a sample, which is crucial for verifying the identity and purity of a synthesized or commercial substance. For this compound ((NH₄)₂S), elemental analysis would quantify the mass percentages of nitrogen (N), hydrogen (H), and sulfur (S).

The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. easychem.org For this compound, with a molecular weight of approximately 68.14 g/mol , the analysis confirms the relative proportions of each element. rsc.org This analytical technique is essential in research and quality control to ensure a sample corresponds to its expected formula and is free from significant impurities. Any deviation from the theoretical percentages could indicate the presence of moisture, byproducts from synthesis (like ammonium hydrosulfide), or degradation. nih.gov

The data derived from elemental analysis is quantitative and highly accurate. The results are typically compared against the calculated theoretical values to assess the sample's stoichiometric integrity.

Table 2: Elemental Composition of this compound ((NH₄)₂S) Based on a molar mass of 68.154 g/mol and atomic weights: N=14.007, H=1.008, S=32.06.

ElementSymbolNumber of AtomsAtomic WeightMass Percent
NitrogenN214.00741.11%
HydrogenH81.00811.83%
SulfurS132.0647.06%

This data confirms that sulfur constitutes the largest portion of the compound's mass, followed by nitrogen and hydrogen. easychem.org

Theoretical and Computational Studies of Ammonium Sulfide Chemistry

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the chemical behavior of ammonium (B1175870) sulfide (B99878) and its constituent ions at the atomic level. DFT calculations provide fundamental insights into electronic structures, reaction energetics, and bonding mechanisms, which are crucial for understanding and optimizing processes where ammonium sulfide is involved.

In the realm of mineral processing, DFT has been instrumental in elucidating the role of ammonium sulfate (B86663), a related compound, in the sulfation roasting of complex ores. mdpi.com Studies on nickel oxide–sulfide mixed ore concentrates have shown that ammonium sulfate enhances the extraction of valuable metals like nickel, cobalt, and copper by converting them into water-soluble sulfates. mdpi.com DFT calculations have been successfully applied to explore the oxidation and sulfation mechanisms of sulfide minerals, which are key to improving metal extraction processes. mdpi.comaber.ac.uk

The interface sulfation mechanism involving agents derived from this compound, like SO2, has been investigated in detail using DFT. mdpi.com For instance, the sulfation of intermediate metal sulfides such as nickel sulfide (NiS) and copper(I) sulfide (Cu₂S) during roasting is a critical step. mdpi.comaber.ac.uk DFT calculations reveal that the process is thermodynamically favorable and can proceed via different pathways. mdpi.com

One key finding from DFT studies is that ammonium sulfate can act through two primary routes:

Direct Reaction: At lower temperatures (below 500 °C), ammonium sulfate can react directly with the metal ores. mdpi.com

Indirect Reaction via SO₂: At higher temperatures, ammonium sulfate decomposes, increasing the partial pressure of sulfur dioxide (SO₂). This SO₂ then reacts with intermediate metal sulfides. mdpi.com

DFT calculations on the (100) surface of NiS have detailed the indirect reaction mechanism. The process begins with the dissociative adsorption of oxygen on the NiS surface, where two oxygen atoms bind to two nickel atoms. aber.ac.uk This step is exothermic with a calculated adsorption energy of -1.81 eV. aber.ac.uk These adsorbed oxygen atoms then serve as active sites for the interaction with SO₂. The subsequent reaction of SO₂ with the oxygen-covered NiS surface can follow multiple paths, both of which are found to be thermodynamically favored, leading to the formation of sulfate species. mdpi.comaber.ac.uk

Table 1: DFT Calculated Adsorption Energies in Sulfation Roasting

System Adsorption Energy (eV) Reference
O₂ on NiS (100) surface -1.81 aber.ac.uk

DFT is frequently used to study the adsorption of ammonium and sulfide species on various surfaces, providing insights into passivation, functionalization, and catalytic processes. researchgate.netresearchgate.netresearchgate.net

In semiconductor processing, treating germanium (Ge) surfaces with aqueous this compound ((NH₄)₂S) solution is a method used to passivate the surface by saturating broken bonds. researchgate.net DFT calculations, complemented by experimental data, help to understand the resulting surface structure and bonding. Studies show that sulfur atoms from the solution chemically bind to the Ge surface atoms. researchgate.net The Ge–S bonds formed exhibit partial ionic character, which influences the electronic properties of the surface by causing a depletion of majority charge carriers near the surface. researchgate.net

The adsorption of ammonium ions (NH₄⁺) has also been a subject of DFT studies, particularly on carbon-based materials. researchgate.net These investigations analyze parameters like adsorption energy, charge transfer, and bond distances to understand the interaction mechanism. For example, DFT has been used to study ammonium ion adsorption on carbon structures with various functional groups, revealing that carbonyl groups are more likely to adsorb ammonium ions compared to hydroxyl, carboxyl, or lactone groups. researchgate.net The dominant mechanism is often found to be a combination of chemical bonding and electrostatic interaction between the NH₄⁺ ion and the functional groups on the surface. researchgate.net

Periodic DFT calculations have also been systematically applied to investigate the adsorption of ammonia (B1221849) (a related species) and its dehydrogenated fragments on metal surfaces like platinum (Pt), which is relevant in catalysis. researchgate.net These studies determine the most stable adsorption geometries and calculate vibrational spectra to compare with experimental results. researchgate.net

Thermodynamic Modeling of Chemical Equilibria (e.g., in atmospheric systems)

In atmospheric science, ammonium and sulfate ions are key components of airborne particulate matter (PM). copernicus.orgstanford.edu Thermodynamic models are essential for predicting the phase state (gas, liquid, solid) and composition of these aerosols, which are formed from the atmospheric reactions of sulfuric acid (H₂SO₄) and ammonia (NH₃). copernicus.orgmdpi.com

Several thermodynamic equilibrium modules, such as ISORROPIA II, E-AIM IV, SCAPE2, and EQUISOLV II, have been developed to simulate the sulfate–nitrate (B79036)–ammonium system in the atmosphere. copernicus.orgstanford.educopernicus.org These models use fundamental thermodynamic principles, like Gibbs free energy minimization, to determine the equilibrium partitioning of species between the gas and aerosol phases. researchgate.net They account for variables such as temperature, relative humidity (RH), and the total concentrations of ammonia and sulfate. copernicus.org

For the H₂SO₄–NH₃ system, the models calculate the equilibrium ammonium-to-sulfate ratio (R = [NH₄⁺]/[S(VI)]) in the aerosol phase. copernicus.org The models predict that as the availability of total ammonia ([NHx]) relative to total sulfate ([S(VI)]) increases, the aerosol composition shifts from more acidic forms like ammonium bisulfate (NH₄HSO₄, R=1) towards fully neutralized ammonium sulfate ((NH₄)₂SO₄, R=2). copernicus.org

However, comparisons between model predictions and field observations in regions like the eastern US have revealed inconsistencies. copernicus.org While thermodynamic models like ISORROPIA II often predict an ammonium-to-sulfate ratio in excess of 1.9 mol/mol, observed ratios are frequently lower. copernicus.org This discrepancy suggests that other factors, such as kinetic limitations or the presence of organic compounds, may hinder the uptake of ammonia by sulfate aerosols, preventing the system from reaching full thermodynamic equilibrium. copernicus.orgmdpi.com

Table 2: Comparison of Thermodynamic Equilibrium Models for Inorganic Aerosols

Model Name Key Features Reference
ISORROPIA II Widely used for calculating gas-aerosol equilibrium partitioning of sulfate-nitrate-ammonium systems. copernicus.org
E-AIM IV Handles high ionic strengths and includes species like sulfuric acid and ammonium bisulfate. copernicus.orgmdpi.com
SCAPE2 Simulates internally mixed particles and can account for non-equilibrium conditions. stanford.edu
EQUISOLV II Another module for simulating multi-phase, multi-component aerosol thermodynamics. stanford.edu

Molecular Dynamics Simulations (e.g., sulfur adsorption mechanisms)

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of processes like surface adsorption. researchgate.netnih.gov MD is used to complement experimental and DFT studies by simulating the motion of atoms and molecules over time, based on interatomic forces calculated from force fields or quantum mechanical methods (ab initio MD). nih.gov

In the context of this compound chemistry, MD simulations have been used to investigate the mechanism of sulfur adsorption onto semiconductor surfaces from an (NH₄)₂S solution. researchgate.net For the sulfurization of Germanium (Ge), MD simulations, in conjunction with X-ray absorption spectroscopy, have been employed to understand the surface structure. researchgate.net The simulations confirmed that sulfur atoms form stable bridge bonds with the Ge surface atoms, a finding consistent with expectations for surface passivation. researchgate.net

MD is a versatile technique applicable to a wide range of systems. For example, it has been used to elucidate the adsorption mechanisms of various surfactants on mineral surfaces in flotation processes. nih.gov By simulating the interactions between the adsorbate and the surface in an aqueous environment, MD can reveal preferential binding sites, the orientation of adsorbed molecules, and the role of solvent molecules, which are difficult to probe experimentally. nih.gov The combination of MD with DFT in hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods allows for the accurate modeling of chemical reactions at surfaces while treating the larger environment with computationally less expensive classical mechanics. nih.gov

Safety Protocols and Hazard Mitigation in Ammonium Sulfide Research

General Laboratory Safety Practices and Standards

Working with ammonium (B1175870) sulfide (B99878) necessitates strict adherence to established laboratory safety protocols to mitigate the significant hazards it presents. It is a corrosive and flammable liquid that can cause severe burns to the flesh, eyes, lungs, and mucous membranes. wpmucdn.com Therefore, a comprehensive understanding and implementation of safety measures are paramount.

Key safety practices include:

Hazard Awareness: All personnel must be thoroughly familiar with the hazards of ammonium sulfide by reading the Safety Data Sheet (SDS) before use. wpmucdn.com

Controlled Access: this compound should be stored in a segregated and approved area, kept away from heat, ignition sources, and incompatible materials such as acids and strong oxidizers. westliberty.educarlroth.com The storage container must be kept tightly closed in a cool, dry, and well-ventilated place. westliberty.edu

Work Area Designation: Work with this compound should be restricted to designated areas, such as a chemical fume hood, to contain vapors and prevent exposure. wpmucdn.commoleko.com

Good Hygiene Practices: Always wash hands and face thoroughly after handling the substance. riccachemical.com Contaminated clothing should be removed immediately and washed before reuse. riccachemical.com Eating, drinking, and smoking are strictly prohibited in areas where this compound is handled. moleko.com

Buddy System: A safety buddy must be present in the cleanroom at all times while working with this compound. The buddy should check on the primary user at least every 10 minutes. wpmucdn.com

Emergency Preparedness: Identify the location of the nearest eyewash station and safety shower before beginning any work. wpmucdn.com All spills and exposures must be reported to staff immediately. wpmucdn.com In case of a spill, absorb the material with an inert, non-combustible material like dry earth or sand and place it in a suitable disposal container. westliberty.edu

Personal Protective Equipment (PPE) Requirements

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound to prevent contact and exposure. riccachemical.com The following sections detail the specific PPE requirements.

Respiratory Protection (e.g., NIOSH/MSHA approved respirators)

This compound is corrosive to the respiratory tract and can release toxic hydrogen sulfide gas. Therefore, respiratory protection is crucial when vapors or aerosols are generated.

When to Use: A respirator is required when ventilation is insufficient or when exposure limits may be exceeded. westliberty.eduriccachemical.com

Type of Respirator: A NIOSH/MSHA approved respirator is necessary. moleko.com For exposures below 100 ppm of hydrogen sulfide, an air-purifying respirator with specialized cartridges for hydrogen sulfide is recommended. osha.gov For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) with a full facepiece operated in a pressure-demand or other positive-pressure mode should be used. moleko.comosha.govohsonline.com Filter type ABEK is also recommended for filtering respiratory protection.

Eye and Face Protection (e.g., splash goggles, face shields)

This compound can cause severe eye damage, including burns and blindness. riccachemical.com Therefore, robust eye and face protection is essential.

Required Equipment: Chemical splash goggles that meet the American National Standards Institute (ANSI) Z87.1 standard are required. marshfieldresearch.orgmsu.edu A face shield must be worn in addition to splash goggles, especially when handling larger quantities or when there is a significant splash hazard. wpmucdn.comwestliberty.edumoleko.commsu.edu

Contact Lenses: Contact lenses should not be worn when handling this compound. marshfieldresearch.org

Hand Protection (e.g., Nitrile rubber gloves)

Direct skin contact with this compound causes severe skin burns. riccachemical.com Appropriate hand protection is critical to prevent injury.

Glove Material: Nitrile rubber gloves are recommended for handling this compound. Heavy-duty, chemical-resistant gloves should be used. wpmucdn.com

Glove Inspection and Use: Gloves must be inspected for any signs of degradation, such as cracks, tears, or holes, before each use. wpmucdn.com A proper glove removal technique must be employed to avoid skin contact with the outer surface of the glove. Contaminated gloves should be disposed of in accordance with laboratory and local regulations.

Protective Clothing

To prevent skin contact, comprehensive protective clothing is required.

Required Items: A chemical apron or a full chemical-resistant suit should be worn. wpmucdn.comwestliberty.edumoleko.com Boots may also be necessary, particularly in situations with a high risk of spills. westliberty.edumoleko.com

Contamination: All contaminated clothing must be removed immediately, and the affected skin should be rinsed thoroughly with water. riccachemical.com Contaminated clothing must be washed before being worn again. moleko.comriccachemical.com

Engineering Controls for Laboratory and Industrial Environments

Engineering controls are the primary line of defense in minimizing exposure to hazardous chemicals like this compound.

Ventilation: Work with this compound must be conducted in a well-ventilated area. carlroth.commoleko.com A system of local and/or general exhaust is recommended to keep employee exposures below airborne exposure limits. westliberty.eduriccachemical.com Explosion-proof ventilation should be used. moleko.com

Fume Hoods: All work with this compound should be performed inside a chemical fume hood to effectively contain and exhaust the toxic and flammable vapors. wpmucdn.com

Safety Showers and Eyewash Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation where this compound is handled. westliberty.edumoleko.com

Grounding: All equipment containing this compound should be grounded to prevent the buildup of static electricity, which could serve as an ignition source. westliberty.edumoleko.com

Below is an interactive table summarizing the key safety protocols:

Control MeasureSpecific RequirementRationale
General SafetyWork in a designated area; use a buddy system.To contain hazards and ensure prompt assistance in an emergency. wpmucdn.com
Respiratory ProtectionNIOSH/MSHA approved respirator (e.g., air-purifying with H2S cartridges or SCBA).To prevent inhalation of corrosive and toxic vapors. moleko.comosha.gov
Eye/Face ProtectionChemical splash goggles and a face shield.To protect against severe eye damage and blindness. wpmucdn.commoleko.com
Hand ProtectionNitrile rubber, chemical-resistant gloves.To prevent severe skin burns from direct contact. wpmucdn.com
Protective ClothingChemical apron or full suit.To protect the body from splashes and contamination. wpmucdn.commoleko.com
Engineering ControlsUse of a chemical fume hood and ensure proper ventilation.To minimize airborne concentrations of hazardous vapors. wpmucdn.comwestliberty.eduriccachemical.com

Adequate Ventilation and Local Exhaust Ventilation (LEV)

Ensuring adequate ventilation is a critical first line of defense to minimize the concentration of hazardous airborne contaminants. nj.gov General ventilation helps to control skin and eye irritants, but for chemicals as hazardous as this compound, more targeted engineering controls are required. nj.gov

Local Exhaust Ventilation (LEV) is an engineering control system designed to capture and remove airborne contaminants at their source before they can be inhaled. hsa.ie An effective LEV system includes a hood to capture the contaminant, ducting to transport the air, an air cleaner to filter or scrub the hazardous substance, and a fan to move the air. hsa.ie For substances like this compound, which release toxic hydrogen sulfide and ammonia (B1221849) gases, LEV is essential for reducing employee exposure. sciencemadness.orgatamankimya.com Research has shown that LEV systems can be highly effective, with studies demonstrating significant reductions in workplace pollutants such as dust, SO₂, and H₂S. nih.gov The design of the LEV system must be fit for its purpose, properly installed, and regularly maintained to ensure its effectiveness. hsa.ie

Chemical Fume Hood Utilization

All work involving open containers of this compound must be conducted within a chemical fume hood. anl.govuga.edu Chemical fume hoods are designed to protect users from inhaling toxic and volatile chemicals by drawing vapors away from the user and exhausting them out of the building. sentryair.com

To ensure optimal performance, the following practices should be strictly adhered to:

Verify Airflow: Before starting work, confirm that the fume hood is drawing air. This can be checked using a flow monitor or a light strip of paper. anl.gov The face velocity should typically be between 80 and 120 linear feet per minute. anl.gov

Sash Position: The sash should be kept as low as possible, no higher than 18 inches, to maximize protection while allowing comfortable work. anl.gov When the hood is not in use, the sash should be closed. anl.gov

Work Practices: All apparatus and chemical sources should be placed at least six inches inside the hood to ensure effective capture of contaminants. sentryair.com The fume hood should not be used for storage, as this can disrupt airflow. anl.govsentryair.com Avoid putting your head inside the hood when contaminants are being generated. anl.gov

Eyewash Stations and Safety Showers

In any laboratory where this compound is handled, eyewash stations and safety showers must be readily accessible. westliberty.edu These emergency fixtures are essential for immediate decontamination in the event of accidental skin or eye contact. hughes-safety.com Exposure to corrosive materials like this compound can cause severe burns and eye damage. louisville.edu

According to ANSI Z358.1 standards, eyewash and safety shower stations must meet the following criteria:

Accessibility: They must be located within a 10-second travel distance (approximately 55 feet) from the hazard and on the same level. labmanager.commn.gov The path to the station must be unobstructed. hughes-safety.com

Flow Rate: Safety showers must be capable of delivering a minimum of 20 gallons per minute (GPM) for at least 15 minutes. labmanager.com Eyewash stations require a minimum flow of 0.4 GPM for the same duration. labmanager.com

Water Temperature: The water delivered must be tepid, defined as being between 60°F and 100°F (16°C and 38°C), to encourage the full 15-minute flush and prevent further injury from extreme temperatures. mn.govatsshieldsafesafetyshowers.com

Operation: The valves must be simple to operate, activating in one second or less, and remain open without the use of the operator's hands. mn.gov

Regular weekly activation of eyewash stations and safety showers is necessary to ensure proper operation and to flush out any sediment in the lines. hughes-safety.comlabmanager.com

Safe Handling and Storage Procedures

Proper handling and storage of this compound are crucial to prevent accidents and ensure the safety of laboratory personnel. This involves a combination of careful work practices, appropriate storage conditions, and an understanding of the chemical's reactivity.

Fire Prevention and Flammability Control

This compound solution is a flammable liquid and presents a significant fire hazard. nj.govlouisville.edu Vapors are heavier than air and can travel to a source of ignition and flash back. nj.govcarlroth.com

Flammability Data

To mitigate the risk of fire, the following precautions must be taken:

Eliminate Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. moleko.comchemos.de "No Smoking" policies must be strictly enforced in areas where it is handled and stored. moleko.comchemos.de

Use of Proper Equipment: All electrical, ventilation, and lighting equipment in areas where this compound is used must be explosion-proof. moleko.comchemos.de

Grounding: Ground and bond all containers and transfer equipment to prevent the buildup of static electricity. westliberty.edulouisville.edu

Extinguishing Media: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam. westliberty.edumoleko.com Water spray can be used to cool fire-exposed containers, but a water jet should not be used as it may spread the fire. nj.govcarlroth.com Firefighters should wear self-contained breathing apparatus (SCBA) as toxic gases like hydrogen sulfide, sulfur oxides, and ammonia are produced in a fire. nj.gov

Reactivity Precautions with Oxidizing Agents and Strong Acids

This compound is a strong reducing agent and is highly reactive with certain classes of chemicals. nih.gov Understanding and controlling these reactions is essential for safe handling.

Reactivity Profile

To prevent hazardous reactions, this compound must be stored separately from incompatible materials, particularly strong acids and oxidizing agents. atamankimya.com Never add water to the product, as this can accelerate the release of hydrogen sulfide. westliberty.edu All equipment used for handling and storage should be made of compatible materials.

Emergency Response Protocols

Effective emergency response protocols are critical in a research environment where this compound is handled. These protocols are designed to mitigate the immediate hazards of a release and to ensure the safety of laboratory personnel. A swift and informed response can significantly reduce the potential for harm to individuals and the environment.

Spill and Leak Containment and Cleanup

In the event of an this compound spill or leak, immediate and decisive action is required to contain the material and prevent the escalation of the incident. The primary goals are to isolate the hazardous area, control the source of the leak if possible, and clean up the spill using appropriate methods and materials. nj.govmoleko.com

Immediate Actions:

Evacuate and Isolate: Immediately evacuate all personnel from the affected area and secure all entrances to prevent unauthorized entry. nj.gov An isolation distance of at least 50 meters (150 feet) is recommended for spills. nj.govnj.govnoaa.gov

Eliminate Ignition Sources: As this compound is flammable, all potential ignition sources must be eliminated. This includes no smoking, and removing all sparks, flares, or open flames from the immediate vicinity. moleko.comnoaa.govchemos.dechemicalproductscorp.com All equipment used during cleanup must be properly grounded to prevent static discharge. moleko.comchemos.dechemicalproductscorp.com

Ventilate the Area: Ensure the area is well-ventilated to disperse flammable and toxic vapors. nj.govchemos.de

Containment and Cleanup Procedures:

Personal Protective Equipment (PPE): Responders must wear appropriate PPE, including a vapor respirator or a self-contained breathing apparatus (SCBA), a full chemical-resistant suit, boots, and gloves. moleko.comwestliberty.edu

Containment: For large spills, dikes should be created using inert materials like sand or earth to prevent the material from spreading or entering waterways. moleko.comchemicalproductscorp.com Steps must be taken to prevent entry into sewers, basements, or other confined areas where explosive vapor concentrations could accumulate. nj.govnj.govnoaa.gov

Cleanup:

Liquid Spills: Absorb the spilled liquid with dry, non-combustible materials such as sand, earth, or vermiculite. nj.govnj.govnoaa.gov Do not use combustible materials.

Solid Spills: Collect spilled solid material in a manner that avoids dust generation. nj.govnj.gov

Tools: Only non-sparking tools and equipment should be used during the cleanup process. nj.govmoleko.comnj.govnoaa.govchemos.de

Disposal Preparation: Once absorbed or collected, the material should be placed into sealed, properly labeled containers for disposal. nj.govnj.govchemos.de

The following table summarizes the key steps for spill and leak containment.

Phase Action Key Considerations
Immediate Response Evacuate personnel and isolate the area.Minimum 50-meter (150-foot) isolation distance. nj.govnoaa.gov
Eliminate all ignition sources.No smoking, flares, sparks, or flames. Ground all equipment. moleko.comnoaa.govchemos.de
Ventilate the affected area.Disperses harmful vapors. nj.govchemos.de
Containment Prevent spread of the material.Use dikes for large spills; prevent entry into sewers and drains. moleko.comnoaa.govchemicalproductscorp.com
Cleanup Absorb liquids; collect solids.Use inert, non-combustible absorbent materials (sand, earth). nj.govnj.govwestliberty.edu
Use appropriate tools.Employ only non-sparking tools. nj.govmoleko.comnj.govchemos.de
Containerize waste.Place contaminated material into sealed, labeled containers for disposal. nj.govnj.gov

First Aid Measures for Exposure

Exposure to this compound can cause severe health effects, requiring immediate first aid and medical attention. westliberty.edu Symptoms of exposure can include irritation and burns to the skin and eyes, respiratory tract irritation, coughing, shortness of breath, headache, and dizziness. nj.gov

General Advice: In all cases of exposure, the first aider should protect themselves, remove the victim from the source of exposure, and seek immediate medical attention. nj.govcarlroth.comcdhfinechemical.com Contaminated clothing must be removed immediately. nj.govmoleko.comcarlroth.comcdhfinechemical.com

Inhalation: If inhaled, the individual must be moved to fresh air immediately. nj.govwestliberty.educdhfinechemical.com If the person is not breathing, artificial respiration should be administered. nj.govnj.govwestliberty.educdhfinechemical.com If breathing is difficult, trained personnel may provide oxygen. moleko.comwestliberty.edu Immediate medical attention is crucial. moleko.comwestliberty.edu

Skin Contact: Immediately flush the affected skin with large amounts of water. nj.govnj.govwestliberty.eduwpmucdn.com All contaminated clothing and shoes should be removed while flushing. moleko.comwestliberty.educdhfinechemical.com Continue rinsing and seek medical attention. nj.govmoleko.comwestliberty.eduwpmucdn.com

Eye Contact: Eyes should be flushed immediately and continuously with plenty of water for at least 15 to 30 minutes. nj.govnj.govcdhfinechemical.comwpmucdn.com It is important to hold the eyelids apart to ensure the entire surface is rinsed. carlroth.com If present, contact lenses should be removed. nj.govmoleko.comnj.govwestliberty.edu Immediate consultation with an ophthalmologist or physician is required. carlroth.comcdhfinechemical.com

Ingestion: If this compound is swallowed, do NOT induce vomiting. moleko.comchemicalproductscorp.comwestliberty.educdhfinechemical.com The person's mouth should be rinsed with water. moleko.comchemicalproductscorp.comcarlroth.comcdhfinechemical.com Never give anything by mouth to an unconscious person. westliberty.educdhfinechemical.com Loosen tight clothing and call for a physician immediately. westliberty.edu

The table below provides a summary of first aid measures for different routes of exposure.

Exposure Route First Aid Procedure Immediate Action Required
Inhalation Move victim to fresh air.Yes
If not breathing, provide artificial respiration.Yes
If breathing is difficult, administer oxygen (trained personnel only).Yes
Skin Contact Immediately flush skin with copious amounts of water.Yes
Remove all contaminated clothing.Yes
Eye Contact Immediately flush eyes with water for at least 15-30 minutes, lifting eyelids.Yes
Remove contact lenses if possible.Yes
Ingestion Do NOT induce vomiting. Rinse mouth with water.Yes
Never give anything by mouth to an unconscious person.Yes

Waste Management and Environmental Disposal Considerations

Proper waste management and disposal of this compound are imperative to prevent environmental harm and ensure compliance with regulatory standards. Its toxicity to aquatic life necessitates careful handling of all waste streams containing this compound. nj.gov

Prevention of Environmental Contamination

Preventing the release of this compound into the environment is a primary consideration during its use, storage, and disposal.

Containment: All spills and leaks must be contained to prevent entry into drains, sewers, surface water, or groundwater. nj.govchemos.decarlroth.comcdhfinechemical.com Diking and using appropriate, non-combustible absorbent materials are key preventive measures. moleko.comchemicalproductscorp.com

Handling Practices: Use appropriate containers to avoid environmental contamination during storage and transport. chemos.de

Water Contamination: Contaminated washing water from cleanup procedures must be retained and disposed of as hazardous waste; it should not be discharged into the sewer system. chemos.decarlroth.com If a release to a water course or sewer occurs, the responsible authorities must be notified immediately. chemos.decarlroth.com

General Precautions: All discharges into the environment must be avoided. chemos.dechemicalproductscorp.comcdhfinechemical.com

Disposal to Approved Waste Disposal Plants

This compound and materials contaminated with it are considered hazardous waste and must be disposed of according to strict regulations. nj.gov

Regulatory Compliance: Disposal must be carried out at an approved and licensed chemical waste disposal plant. moleko.comchemicalproductscorp.com It is essential to contact the relevant state Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific disposal recommendations and requirements. nj.gov

Waste Identification: When handling waste, it is crucial to use the correct, designated waste containers to prevent dangerous chemical reactions that could occur from mixing incompatible waste streams. wpmucdn.com

Container Management: Waste containers must be appropriate for the material, kept tightly closed, and clearly labeled. moleko.comchemicalproductscorp.com Contaminated packaging should be handled with the same precautions as the substance itself and disposed of as hazardous waste. chemos.de Completely emptied packages may be recycled after proper handling. chemos.de

Waste Segregation: Waste should be separated into different categories as required by local or national waste management facilities to ensure proper treatment and disposal. chemos.de

Q & A

Q. How can ammonium sulfide be safely synthesized and stabilized in laboratory settings?

this compound is synthesized by reacting hydrogen sulfide gas (H₂S) with excess ammonia (NH₃) in a controlled aqueous environment. The reaction is exothermic and requires cooling to prevent decomposition. Stabilization involves storing the solution at low temperatures (< -18°C) in sealed, amber-glass containers to minimize exposure to moisture and oxygen, which accelerate decomposition into toxic H₂S and NH₃ gases. Use inert atmospheres (e.g., nitrogen) during handling to prevent oxidation .

Q. What are the critical safety protocols for handling this compound in experiments?

  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and sealed goggles. Use fume hoods for all procedures.
  • Storage: Isolate from oxidizers (e.g., chlorates, peroxides), strong acids, and metals (e.g., copper, aluminum). Use secondary containment to prevent leaks.
  • Decomposition Management: Neutralize spills with dilute hydrogen peroxide (3%) to oxidize H₂S to sulfate ions. Avoid chlorine-based neutralizers, which produce toxic chloramines .

Q. How does this compound decompose under varying experimental conditions?

Decomposition pathways depend on temperature and pH:

  • Thermal (>20°C): Releases H₂S and NH₃ gases. Above 40°C, rapid gas evolution occurs, posing explosion risks.
  • Acidic Conditions: Reacts with HCl or H₂SO₄ to generate H₂S gas.
  • Alkaline Conditions: Reacts with NaOH to produce NH₃ gas. Quantify decomposition rates using gas chromatography or ion-specific electrodes for H₂S detection .

Advanced Research Questions

Q. What methodologies optimize this compound’s role in semiconductor surface passivation?

this compound passivates III-V semiconductor surfaces (e.g., GaAs) by removing oxide layers and forming stable sulfide bonds. Key steps:

  • Etching: Immerse substrates in 20% (NH₄)₂S solution for 10–15 minutes under nitrogen.
  • Rinsing: Use deionized water and isopropanol to remove residues.
  • Characterization: Validate passivation via XPS (to confirm sulfide bonds) and AFM (to assess surface roughness). Contradictions in reported efficacy often stem from variations in solution purity or ambient oxygen levels during processing .

Q. How can this compound enhance the synthesis of photothermally active nanomaterials?

In CuS nanocrystal synthesis, this compound acts as a sulfur precursor.

  • Procedure: React CuCl₂ with (NH₄)₂S (20% w/w) in aqueous starch solution at 60°C.
  • Control Parameters: Adjust pH to 8–9 using NH₄OH to stabilize nanocrystal size (2–5 nm).
  • Performance Metrics: Measure photothermal conversion efficiency (>40%) using a 980 nm laser. Discrepancies in literature data often arise from inconsistent sulfur stoichiometry or incomplete capping agent removal .

Q. How do researchers resolve contradictions in this compound’s reactivity with organic substrates?

Conflicting reports on its efficacy in thioamide synthesis may arise from:

  • Substrate Activation: Pre-activate amides via N-hydroxysuccinimide esters to enhance nucleophilic substitution.
  • Solvent Effects: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Analytical Validation: Cross-validate results using LC-MS and ¹H-NMR to distinguish thioamides from byproducts. Contradictions are often resolved by controlling trace metal impurities (e.g., Fe³⁺), which catalyze side reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.